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1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline Documentation Hub

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  • Product: 1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline
  • CAS: 35359-26-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,5-Dimethyl-triazolo[4,3-a]quinoline: Structure, Synthesis, and Therapeutic Potential

An In-depth Technical Guide to 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline: Structure, Synthesis, and Therapeutic Potential This technical guide provides a comprehensive overview of 1,5-Dimethyl-[1][2][3]triazolo[4,3-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline: Structure, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline, a heterocyclic compound of interest in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, potential synthetic routes, and prospective therapeutic applications. While specific experimental data for this exact derivative is limited in publicly accessible literature, this guide leverages established principles and data from structurally related analogs to provide a robust framework for its scientific exploration.

Core Chemical Structure and Properties

1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline belongs to the fused heterocyclic family of triazoloquinolines. Its structure is characterized by a quinoline ring system fused with a 1,2,4-triazole ring. The nomenclature specifies methyl groups at the 1 and 5 positions of the fused system.

The foundational chemical information for this compound is available through public chemical databases.[1][2][4]

PropertyValueSource
Molecular Formula C12H11N3PubChem[1]
Molecular Weight 197.24 g/mol PubChem[1]
IUPAC Name 1,5-dimethyl-[1][2][3]triazolo[4,3-a]quinolinePubChem[1]
CAS Number 35359-26-3ChemicalBook[2][4]
SMILES CC1=CC2=NN=C(N2C3=CC=CC=C13)CPubChem[1]
InChI InChI=1S/C12H11N3/c1-8-7-12-14-13-9(2)15(12)11-6-4-3-5-10(8)11/h3-7H,1-2H3PubChem[1]
XLogP3 3.3PubChem[1]

Structural Insights: The fusion of the electron-rich triazole ring with the quinoline scaffold creates a unique electronic and steric environment. The methyl substitutions at the 1 and 5 positions are expected to influence the molecule's lipophilicity, metabolic stability, and potential interactions with biological targets. The planarity of the fused aromatic system suggests potential for DNA intercalation, a mechanism of action for some anticancer agents.[5]

Synthetic Pathways and Methodologies

Conceptual Synthetic Workflow

Synthetic_Workflow A Substituted Quinoline Precursor B Hydrazinolysis A->B Hydrazine Hydrate C Hydrazinoquinoline Intermediate B->C D Cyclization with Orthoester C->D Triethyl Orthoacetate E 1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline D->E

Caption: A plausible synthetic pathway for 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of a Substituted Hydrazinoquinoline Intermediate

The synthesis would likely commence with a suitably substituted quinoline. For the target molecule, a 2-chloro-6-methylquinoline could be a logical starting material.

  • Reaction: 2-chloro-6-methylquinoline is reacted with hydrazine hydrate.

  • Rationale: The highly nucleophilic hydrazine displaces the chloro group at the 2-position of the quinoline ring to form the corresponding 2-hydrazinyl-6-methylquinoline. This reaction is a standard method for introducing a hydrazine moiety onto a heterocyclic core.[3]

  • Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or isopropanol at reflux temperatures.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a non-polar solvent like diethyl ether to remove impurities, and dried. Further purification can be achieved by recrystallization.

Step 2: Cyclization to Form the Triazole Ring

The key step is the cyclization of the hydrazinoquinoline intermediate to form the fused triazole ring.

  • Reaction: The 2-hydrazinyl-6-methylquinoline intermediate is reacted with an appropriate orthoester, in this case, likely triethyl orthoacetate, to introduce the C1-methyl group and facilitate ring closure.

  • Rationale: The orthoester serves as a one-carbon synthon. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol to form the stable aromatic triazole ring. The choice of triethyl orthoacetate provides the necessary carbon and methyl group for the 1-position of the final product.

  • Conditions: The reaction is typically heated at reflux, often without a solvent or in a high-boiling solvent like xylene.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification is typically achieved through column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Self-Validating System: The identity and purity of the synthesized compound at each step should be rigorously confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the methyl groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Potential Therapeutic Applications and Drug Development Insights

The[1][2][3]triazolo[4,3-a]quinoline scaffold and related fused triazole systems are considered "privileged structures" in medicinal chemistry due to their recurrence in a wide range of biologically active compounds.[9][10]

Areas of Therapeutic Interest

Based on the activities of structurally similar compounds, 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline could be investigated for the following pharmacological activities:

  • Anticancer Activity: Many quinoline and triazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[11][12] The planar nature of the fused ring system suggests that DNA intercalation could be a possible mechanism of action.[5]

  • Anticonvulsant Activity: Research has shown that some 1,2,4-triazolo[4,3-a]quinoline derivatives possess significant anticonvulsant properties.[8]

  • Antimicrobial Activity: The quinoline and triazole moieties are independently known to be present in numerous antibacterial and antifungal agents.[6]

Hypothetical Drug Discovery and Development Workflow

For a novel compound like 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline, a systematic screening cascade would be employed to evaluate its therapeutic potential.

Drug_Discovery_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Screening (e.g., Cytotoxicity against Cancer Cell Lines) B Secondary Screening (e.g., IC50 Determination, Mechanism of Action Studies) A->B Hit Identification C ADME-Tox Profiling (e.g., Solubility, Permeability, Metabolic Stability) B->C Lead Generation D Animal Model of Disease (e.g., Xenograft model for cancer) C->D Lead Optimization E Pharmacokinetic and Pharmacodynamic Studies D->E Preclinical Candidate Selection

Caption: A conceptual workflow for the preclinical evaluation of 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline.

Expertise in Experimental Choices:

  • Primary Screening: A broad panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) would be used to identify any selective cytotoxicity.

  • Mechanism of Action Studies: If cytotoxic activity is confirmed, subsequent assays would be designed to elucidate the mechanism. These could include DNA binding assays (e.g., UV-Vis titration, fluorescence quenching), cell cycle analysis, and apoptosis assays.

  • ADME-Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial. Poor physicochemical properties are a major cause of drug candidate failure. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and liver microsomal stability assays are standard.

Conclusion

1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline represents a molecule of significant interest within the broader class of fused heterocyclic compounds. While specific biological data for this derivative remains to be published, its structural features and the established pharmacological profile of the triazoloquinoline scaffold suggest its potential as a lead compound in drug discovery, particularly in the areas of oncology and neurology. The synthetic and evaluative frameworks presented in this guide provide a solid foundation for researchers to undertake the synthesis, characterization, and biological investigation of this promising molecule. Further empirical studies are warranted to fully elucidate its chemical and pharmacological properties.

References

  • PubChem. (n.d.). 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). [1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Retrieved from [Link]

  • PubMed. (2009). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4‐trazolo[1,5‐a] quinoline derivatives 372(a–l). Retrieved from [Link]

  • MDPI. (2023). 3-Aryl-5-aminobiphenyl Substituted[1][2][3]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of some quinoline-2(1H)-one and 1, 2, 4 - triazolo [4, 3 -a] quinoline derivatives as potent anticonvulsants. Retrieved from [Link]

  • ResearchGate. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Retrieved from [Link]

  • PubMed. (2026). Synthesis, Activity Evaluation, and Molecular Docking of 3-Quinolin(one)ly-[1][2][3]triazolo[4,3-b][1][2][3][6]tetrazine Derivatives as c-Met Inhibitors. Retrieved from [Link]

  • ResearchGate. (2021). synthesis and pharmacological evaluation of some new 1,2,4-triazolo quinazoline derivatives. Retrieved from [Link]

  • Jazan University. (2020). Triazoloquinolines I. Retrieved from [Link]

  • PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]

  • Springer. (2022). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 1,2,4‐triazolo[1,5‐a]quinolines.[a]. Retrieved from [Link]

  • PubMed. (2020). c]quinazoline derived DNA intercalators: Design, synthesis, in silico ADMET profile, molecular docking and anti-proliferative evaluation studies. Retrieved from [Link]

  • White Rose Research Online. (2024). Stereoselective asymmetric syntheses of molecules with a 4,5-dihydro-1H-[1][2][3]-triazoline core possessing an acetylated carbohy. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1,5-Dimethyl-triazolo[4,3-a]quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive exploration of the core physicochemical properties of 1,5-dimethyl-triazolo[...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the core physicochemical properties of 1,5-dimethyl-triazolo[4,3-a]quinoline derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. Understanding these properties is paramount for predicting a molecule's behavior in biological systems, thereby guiding rational drug design and development. We will delve into the synthesis, key physicochemical parameters, and the intricate relationship between structure and activity, offering both theoretical grounding and practical experimental insights.

The 1,5-Dimethyl-triazolo[4,3-a]quinoline Scaffold: A Privileged Structure

The fusion of a quinoline ring system with a triazole moiety results in the triazoloquinoline scaffold. This combination is of high interest in drug discovery as both individual heterocycles are prevalent in numerous biologically active compounds. The incorporation of a 1,2,4-triazole ring, in particular, can modulate a compound's physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profiles. The 1,5-dimethyl substitution on the triazolo[4,3-a]quinoline core provides a specific starting point for further structural modifications and for probing structure-activity relationships (SAR).

Below is a diagram illustrating the workflow for the physicochemical characterization of novel 1,5-dimethyl-triazolo[4,3-a]quinoline derivatives.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_sar SAR & Optimization synthesis Synthesis of Derivatives purification Purification & Structural Confirmation (NMR, MS) synthesis->purification solubility Aqueous Solubility (Kinetic & Thermodynamic) purification->solubility lipophilicity Lipophilicity (LogP/LogD) RP-HPLC, RP-TLC purification->lipophilicity pka pKa Determination Potentiometry, UV-Vis purification->pka stability Chemical Stability (pH, Temperature) purification->stability sar Structure-Activity Relationship Analysis solubility->sar lipophilicity->sar pka->sar stability->sar optimization Lead Optimization sar->optimization

Caption: Workflow for Physicochemical Characterization.

Synthesis of 1,5-Dimethyl-triazolo[4,3-a]quinoline Derivatives

The synthesis of the triazolo[4,3-a]quinoline core typically involves a multi-step reaction sequence. While specific protocols for the 1,5-dimethyl derivative are not extensively detailed in the provided literature, a general and plausible synthetic approach can be extrapolated from the synthesis of related triazolo-fused heterocycles.[1][2]

A common strategy involves the initial formation of a substituted quinoline precursor, followed by the construction of the fused triazole ring. For instance, a substituted 2-chloroquinoline can react with hydrazine to form a 2-hydrazinoquinoline intermediate. This intermediate can then undergo cyclization with an appropriate reagent to form the triazole ring. To achieve the 1,5-dimethyl substitution, a bespoke synthetic route starting from appropriately substituted precursors would be necessary.

Conceptual Synthetic Pathway:

G A Substituted Aniline B 2-Hydrazino-4-methylquinoline A->B Multi-step Synthesis C 1,5-Dimethyl-triazolo[4,3-a]quinoline B->C Cyclization with Acetic Anhydride/Acid

Caption: Conceptual Synthetic Pathway.

Core Physicochemical Properties: A Deeper Dive

The therapeutic efficacy of a drug candidate is intrinsically linked to its physicochemical properties. For the 1,5-dimethyl-triazolo[4,3-a]quinoline series, a thorough understanding of solubility, lipophilicity, and stability is crucial.

Computed Properties of the Core Scaffold

For the parent compound, 1,5-Dimethyl-[1][3][4]triazolo[4,3-a]quinoline, publicly available computed data provides a baseline for understanding its physicochemical nature.[3]

PropertyValueSource
Molecular Weight 197.24 g/mol PubChem
XLogP3 3.3PubChem
Polar Surface Area 30.2 ŲPubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 3PubChem

These computed values suggest that the core scaffold possesses moderate lipophilicity and a relatively low polar surface area. The absence of hydrogen bond donors and the presence of three acceptors will influence its interaction with biological targets and its solubility characteristics.

Lipophilicity: The Gatekeeper of Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] For heterocyclic compounds like the 1,5-dimethyl-triazolo[4,3-a]quinoline derivatives, achieving an optimal lipophilicity range is key for oral bioavailability and cell membrane permeability.

Experimental Determination of Lipophilicity:

A widely accepted method for experimentally determining lipophilicity is through reversed-phase high-performance liquid chromatography (RP-HPLC) or reversed-phase thin-layer chromatography (RP-TLC).[5][6][7]

Protocol for Lipophilicity Determination by RP-TLC:

  • Preparation of Standard Solutions: A series of standard compounds with known LogP values are prepared in a suitable solvent (e.g., methanol).

  • Preparation of Analyte Solutions: The synthesized 1,5-dimethyl-triazolo[4,3-a]quinoline derivatives are dissolved in the same solvent.

  • Chromatography: The standard and analyte solutions are spotted onto a reversed-phase TLC plate (e.g., RP-18 F254s). The plate is then developed in a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Determination of Rf Values: The retention factor (Rf) for each compound is calculated.

  • Calculation of RM Values: The RM value is calculated using the formula: RM = log((1/Rf) - 1).

  • Calibration Curve: A linear regression analysis is performed by plotting the RM values of the standard compounds against their known LogP values.

  • Determination of LogP: The LogP of the test compounds is then extrapolated from the calibration curve using their calculated RM values.

Structure-Lipophilicity Relationships:

The lipophilicity of the 1,5-dimethyl-triazolo[4,3-a]quinoline derivatives can be modulated by introducing different substituents. For instance, the addition of non-polar groups like alkyl or aryl moieties will generally increase lipophilicity, while incorporating polar functional groups such as hydroxyl or carboxyl groups will decrease it.

Aqueous Solubility: A Prerequisite for Absorption

Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be transported in the bloodstream. Poor solubility is a common challenge in drug development.

Experimental Determination of Aqueous Solubility:

  • Kinetic Solubility: This is often measured in early discovery using methods like nephelometry, which measures light scattering due to precipitated compound in a buffered solution.

  • Thermodynamic Solubility: The shake-flask method is the gold standard. An excess of the compound is equilibrated in a buffered solution for an extended period (e.g., 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method like HPLC-UV.

Factors that can influence the solubility of 1,5-dimethyl-triazolo[4,3-a]quinoline derivatives include their crystal lattice energy and the presence of ionizable groups. The introduction of polar substituents can enhance solubility. For example, in a related series of[1][3][4]triazolo[4,3-a]quinoxalines, the addition of methoxy groups was found to slightly increase aqueous solubility.[1]

Chemical Stability

The chemical stability of a drug candidate under various conditions (e.g., different pH values and temperatures) is a critical parameter that affects its shelf-life and its fate in the acidic environment of the stomach.[8]

Protocol for pH-Dependent Stability Assay:

  • Preparation of Buffer Solutions: A series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 6.8, and 7.4) are prepared.

  • Incubation: The test compound is dissolved in each buffer at a known concentration and incubated at a specific temperature (e.g., 37 °C).

  • Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: The concentration of the remaining parent compound in each sample is quantified using a stability-indicating HPLC method.

  • Data Analysis: The degradation rate constant and half-life of the compound at each pH are calculated from the plot of the natural logarithm of the remaining concentration versus time.

For triazole-containing compounds, degradation can sometimes occur via hydrolysis or oxidation. The stability of the 1,5-dimethyl-triazolo[4,3-a]quinoline core should be experimentally verified, especially at low pH to simulate gastric conditions.

Structure-Activity Relationships (SAR)

The physicochemical properties of 1,5-dimethyl-triazolo[4,3-a]quinoline derivatives are intrinsically linked to their biological activity. By systematically modifying the core structure and observing the effects on both physicochemical parameters and biological efficacy, a robust SAR can be established.[9][10][11]

For example, in related triazolo-fused systems, the nature and position of substituents have been shown to significantly impact their biological activity, such as anticancer or antimicrobial effects.[1][2][12][13] It is plausible that for the 1,5-dimethyl-triazolo[4,3-a]quinoline series, modifications at various positions of the quinoline ring could fine-tune the lipophilicity and electronic properties, leading to optimized target engagement and cellular activity.

Conclusion

The 1,5-dimethyl-triazolo[4,3-a]quinoline scaffold represents a promising starting point for the development of novel therapeutic agents. A thorough and early-stage characterization of the physicochemical properties of its derivatives is not merely a data collection exercise but a critical component of a successful drug discovery program. By understanding and optimizing parameters such as lipophilicity, solubility, and stability, researchers can significantly enhance the "drug-like" properties of these compounds and increase their probability of success in clinical development.

References

  • PubChem. 1,5-Dimethyl-[1][3][4]triazolo[4,3-a]quinoline. National Center for Biotechnology Information. [Link]

  • MDPI.[1][3][4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. [Link]

  • ResearchGate. Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. [Link]

  • ResearchGate. Synthesis of triazolo[1,5‐a] quinoline derivatives (474–492). [Link]

  • PMC. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][3][4]triazole and Imidazo[2,1-b][3][4][12]thiadiazole Derivatives. [Link]

  • PubMed. Structure-activity relationships of 1,2,4-triazolo[1,5-a]quinoxalines and their 1-deaza analogues imidazo[1,2-a]quinoxalines at the benzodiazepine receptor. [Link]

  • PubMed. Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant. [Link]

  • PubMed. Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. [Link]

  • ResearchGate. Lipophilicity chart of thiazolo[3,2-b][1][3][4]triazoles (1a–16a) and... [Link]

  • MDPI. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. [Link]

  • ResearchGate. Examples of synthesis of[1][3][12]‐triazolo[1,5‐a]quinolones. [Link]

  • Jazan University. Triazoloquinolines I. [Link]

  • Bentham Science. Synthetic Methods and Pharmacological Properties of[1][3][12]triazoloquinoline Derivatives. [Link]

  • PubMed. Novel triazoloquinazoline derivatives as VEGFR inhibitors: synthesis, cytotoxic evaluation and in silico studies. [Link]

  • PubMed. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][3][5][12]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. [Link]

  • MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

  • MDPI. Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. [Link]

  • OUCI. Synthetic Methods and Pharmacological Properties of[1][3][12]triazoloquinoline Derivatives. [Link]

  • PubMed. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]

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Foundational

The Biological Activity Profile of theTriazolo[4,3-a]quinoline Scaffold: A Technical Guide

The Biological Activity Profile of the[1][2][3]Triazolo[4,3-a]quinoline Scaffold: A Technical Guide Introduction The fusion of quinoline and triazole rings has given rise to a class of heterocyclic compounds with signifi...

Author: BenchChem Technical Support Team. Date: February 2026

The Biological Activity Profile of the[1][2][3]Triazolo[4,3-a]quinoline Scaffold: A Technical Guide

Introduction

The fusion of quinoline and triazole rings has given rise to a class of heterocyclic compounds with significant and diverse pharmacological potential.[1][2] Quinoline, a well-established pharmacophore, is found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer and antimicrobial properties. Similarly, the 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, known for its presence in various therapeutic agents.[2][3] The amalgamation of these two moieties into the[4][1][5]triazolo[4,3-a]quinoline scaffold has been a subject of intense research, leading to the discovery of derivatives with promising anticancer, antimicrobial, and anticonvulsant activities.[6][7][8] This guide provides a comprehensive overview of the biological activity profile of this important heterocyclic system, with a focus on the underlying mechanisms and structure-activity relationships that govern its therapeutic potential. While specific data on 1,5-Dimethyl-[4][1][5]triazolo[4,3-a]quinoline is limited, this document will explore the broader activities of the core scaffold, providing a foundational understanding for researchers and drug development professionals.

Anticancer Activity: A Prominent Therapeutic Avenue

The[4][1][5]triazolo[4,3-a]quinoline scaffold has emerged as a promising framework for the development of novel anticancer agents.[6][7] Various derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

Mechanism of Action and Cellular Targets

Research into the anticancer mechanisms of[4][1][5]triazolo[4,3-a]quinoxaline derivatives, a closely related scaffold, has revealed that these compounds can induce apoptosis by modulating key regulatory proteins. For instance, some derivatives have been shown to upregulate the pro-apoptotic protein BAX and caspases-3 and -9, while downregulating the anti-apoptotic protein Bcl-2.[7] While the precise targets for many[4][1][5]triazolo[4,3-a]quinoline derivatives are still under investigation, their structural similarity to known kinase inhibitors and DNA intercalating agents suggests potential mechanisms of action.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have provided valuable insights into the structural requirements for potent anticancer activity. The nature and position of substituents on the[4][1][5]triazolo[4,3-a]quinoline core play a crucial role in determining their cytotoxic efficacy. For example, in a series of[4][1][5]triazolo[4,3-a]quinoxalines, the substituents at positions 1 and 8 were found to be critical for their activity against melanoma cell lines.[6][7]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the antiproliferative activity of[4][1][5]triazolo[4,3-a]quinoline derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • [4][1][5]triazolo[4,3-a]quinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Table 1: Anticancer Activity of Selected Triazolo-Fused Heterocycles

Compound Class Cell Line IC50 (µM) Reference
[4][1][5]triazolo[4,3-b][4][1][5][2]tetrazine derivative HT-29 (Human colon carcinoma) 12.69 ± 7.14 [9]
[4][1][5]triazolo[1,5-a]pyridinylpyridine HCT-116, U-87 MG, MCF-7 Potent antiproliferative activities [10]
[4][1][5]triazolo[4,3-a]quinoxaline derivative (17a) A375 (Melanoma) 0.365 [6][7]
[4][1][5]triazolo[4,3-a]quinoxaline derivative (16a) A375 (Melanoma) 3.158 [6][7]

|[4][1][5]triazolo[4,3-a]quinoxaline derivative (16b) | A375 (Melanoma) | 3.527 |[6][7] |

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The[4][1][5]triazolo[4,3-a]quinoline scaffold has demonstrated promising activity against a variety of bacterial and fungal strains.[11][12]

Antibacterial and Antifungal Spectrum

Derivatives of the closely related[4][1][5]triazolo[4,3-a]quinoxaline have shown broad-spectrum antimicrobial activity.[4] Some compounds have exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4] The incorporation of the triazole moiety into the quinoline framework appears to be a key factor in enhancing the antimicrobial properties of these molecules.[11][13]

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of these compounds are likely multifaceted. For some[4][1][5]triazolo[4,3-a]quinoxaline analogues, inhibition of dihydrofolate reductase (DHFR) and DNA gyrase B has been proposed as a potential mode of action.[4] These enzymes are essential for microbial DNA synthesis and replication, making them attractive targets for antimicrobial drug development.

Diagram 1: Proposed Dual-Target Inhibition by a[4][1][5]Triazolo[4,3-a]quinoxaline Analogue

G Compound [1,2,4]Triazolo[4,3-a]quinoxaline Analogue DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibition DNAGyraseB DNA Gyrase B Compound->DNAGyraseB Inhibition Folate_Metabolism Folate Metabolism DHFR->Folate_Metabolism Essential for DNA_Replication DNA Replication DNAGyraseB->DNA_Replication Essential for Bacterial_Death Bacterial Cell Death Folate_Metabolism->Bacterial_Death DNA_Replication->Bacterial_Death

Caption: Dual inhibition of DHFR and DNA gyrase B.

Anticonvulsant Properties: A Neurological Application

In addition to their anticancer and antimicrobial activities, certain derivatives of the[4][1][5]triazolo[4,3-a]quinoline scaffold have been investigated for their anticonvulsant potential.[8]

Efficacy in Preclinical Models

A series of 5-alkoxy-[4][1][5]triazolo[4,3-a]quinoline derivatives demonstrated significant anticonvulsant activity in the maximal electroshock (MES) test in mice.[8] The 5-hexyloxy derivative was identified as a particularly potent compound with a median effective dose (ED50) of 19.0 mg/kg.[8] Another derivative, 5-benzyloxy-[4][1][5]triazolo[4,3-a]quinoline, exhibited a favorable safety profile with a high protective index, suggesting a lower potential for neurotoxicity compared to the marketed drug carbamazepine.[8]

Synthesis of the[1][2][3]Triazolo[4,3-a]quinoline Core

The synthesis of the[4][1][5]triazolo[4,3-a]quinoline scaffold can be achieved through various synthetic routes. A common approach involves the cyclization of a quinoline precursor bearing a hydrazine moiety.

Diagram 2: General Synthetic Pathway to[4][1][5]Triazolo[4,3-a]quinolines

G StartingMaterial Substituted 2-Chloroquinoline Hydrazinoquinoline 2-Hydrazinoquinoline Derivative StartingMaterial->Hydrazinoquinoline Hydrazine Hydrate Triazoloquinoline [1,2,4]Triazolo[4,3-a]quinoline Core Hydrazinoquinoline->Triazoloquinoline CyclizingAgent Cyclizing Agent (e.g., Orthoester, Acid Chloride) CyclizingAgent->Triazoloquinoline Cyclization

Caption: A generalized synthetic route.

Conclusion and Future Perspectives

The[4][1][5]triazolo[4,3-a]quinoline scaffold represents a versatile and privileged structure in medicinal chemistry, with demonstrated potential in the development of anticancer, antimicrobial, and anticonvulsant agents. The biological activity of its derivatives is highly dependent on the nature and position of substituents, offering a rich landscape for further optimization through medicinal chemistry efforts. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent compounds to guide the rational design of next-generation therapeutics. While the specific biological profile of 1,5-Dimethyl-[4][1][5]triazolo[4,3-a]quinoline remains to be fully characterized, the extensive research on the core scaffold provides a strong foundation for its potential as a bioactive molecule.

References

  • El-Nassan, H. B. (2020). Antimicrobial screening and pharmacokinetic profiling of novel phenyl-[4][1][5]triazolo[4,3-a]quinoxaline analogues targeting DHFR and E. coli DNA gyrase B. PubMed. [Link]

  • Khidre, R. E., Radini, I. M. A., Ameen, T. A., & Abdelgawad, A. A. M. (2021). Synthetic Methods and Pharmacological Properties of[4][1][14]triazoloquinoline Derivatives. Current Organic Chemistry, 25(8), 876-893. [Link]

  • Khidre, R. E., Radini, I. M. A., Ameen, T. A., & Abdelgawad, A. A. M. (2021). Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of[4][1][5]Triazoloquinoline and 1,2,4-Triazoloisoquinoline Derivatives. Request PDF. [Link]

  • (2025). Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. RSC Publishing. [Link]

  • Khidre, R. E., Radini, I. M. A., Ameen, T. A., & Abdelgawad, A. A. M. (2021). Triazoloquinolines I. Jazan University. [Link]

  • Chouchou, A., Patinote, C., Cuq, P., Bonnet, P.-A., & Deleuze-Masquéfa, C. (2023).[4][1][5]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI. [Link]

  • (2022). Synthesis and anticancer activity of[4][1][5] triazole [4,3-b][4][1][5][2] tetrazine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • (2009). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. PubMed. [Link]

  • (2022). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. PMC. [Link]

  • (2020). SYNTHESIS, ANTIOXIDANT AND ANTICANCER ACTIVITY OF NEW QUINOLINE-[4][1][5]-TRIAZOLE HYBRIDS. Rasayan Journal of Chemistry. [Link]

  • (2020). In Vitro Antimicrobial Activity of New 3-Substituted 5H-(124)Triazolo(3'4':23) (134)Thiadiazino(56-B)Quinoxaline Derivatives. Medical Laboratory Journal. [Link]

  • (2024). Antimicrobial activity of some novel triazolo quinoline derivatives. World Scientific News. [Link]

  • (2025). Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. ResearchGate. [Link]

  • (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]

  • (2013). Synthesis and anticancer activity evaluation of a series of[4][1][5]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. [Link]

  • (2012). Preparation and antimicrobial activity evaluation of some quinoline derivatives containing an azole nucleus. TÜBİTAK Academic Journals. [Link]

  • (2023).[4][1][5]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. PMC. [Link]

  • Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., Pessôa, J. C., Cadorini, M. A., & Greco, S. J. (2020). Biological activities of[4][1][5]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751-1776. [Link]

  • (2026). 1,5-Dimethyl-[4][1][5]triazolo[4,3-a]quinoline. PubChem. [Link]

  • (2009). Design and synthesis of 5-alkoxy-[4][1][5]triazolo[4,3-a]quinoline derivatives with anticonvulsant activity. PubMed. [Link]

  • (2020). Biological activities of[4][1][5]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. [Link]

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Exploratory

Technical Guide: Fluorescence Properties & Synthesis of Dimethyl-Substituted [1,2,4]Triazolo[4,3-a]Quinolines

Executive Summary The [1,2,4]triazolo[4,3-a]quinoline scaffold represents a critical class of fused heterocyclic fluorophores. While the unsubstituted core exhibits modest fluorescence, dimethyl substitution (typically a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [1,2,4]triazolo[4,3-a]quinoline scaffold represents a critical class of fused heterocyclic fluorophores. While the unsubstituted core exhibits modest fluorescence, dimethyl substitution (typically at the 7,9- or 6,8- positions) dramatically enhances quantum efficiency (


), solubility, and photostability. These derivatives are increasingly utilized as "push-pull" systems  for pH sensing, metal ion detection (

,

), and bio-imaging due to their sensitivity to environmental polarity (solvatochromism) and acidochromic behavior.

This guide provides a rigorous analysis of the physicochemical properties, synthesis pathways, and characterization protocols for dimethyl-substituted triazoloquinolines.

Molecular Architecture & Photophysics[1]

Structural Dynamics

The core structure features a quinoline ring fused with a 1,2,4-triazole moiety.[1] The "dimethyl" modification serves two specific technical functions:

  • Electronic Tuning: Methyl groups act as weak electron donors (+I effect). When placed on the benzenoid ring (e.g., positions 7,9), they destabilize the HOMO more than the LUMO, resulting in a bathochromic (red) shift relative to the unsubstituted parent, moving emission from UV-violet into the visible blue/cyan region.

  • Steric Hindrance: Bulky methyl groups reduce

    
    -
    
    
    
    stacking interactions in the solid state, mitigating Aggregation-Caused Quenching (ACQ) and enhancing solubility in organic solvents like toluene and acetonitrile.
Mechanism of Fluorescence

The fluorescence arises from an Intramolecular Charge Transfer (ICT) state.[2] The triazole ring acts as the electron-accepting (A) unit, while the benzene ring of the quinoline (enhanced by methyl donors) acts as the donor (D).

Key Photophysical Parameters:

  • Excitation (

    
    ):  Typically 320–360 nm.
    
  • Emission (

    
    ):  410–480 nm (Deep Blue to Cyan).
    
  • Stokes Shift: Large (>80 nm), minimizing self-absorption.

  • Quantum Yield (

    
    ):  0.40 – 0.85 (Solvent dependent).
    
Jablonski Diagram & Energy Flow

The following diagram illustrates the radiative and non-radiative decay pathways specific to this scaffold, highlighting the ICT state.

Jablonski S0 Ground State (S0) (Dimethyl-Triazoloquinoline) S1_FC Franck-Condon Excited State (S1*) S0->S1_FC Excitation (hν) ~340 nm S1_ICT Relaxed ICT State (Solvent Stabilized) S1_FC->S1_ICT Vib. Relaxation < 1 ps S1_ICT->S0 Fluorescence (hν') ~450 nm T1 Triplet State (T1) S1_ICT->T1 ISC T1->S0 Non-radiative Decay Proton H+ (Acid) Proton->S0 Protonation at N3 (Quenching/Shift)

Caption: Energy level diagram showing the Intramolecular Charge Transfer (ICT) relaxation pathway and protonation sensitivity.

Synthesis Strategy

The most robust route to dimethyl-[1,2,4]triazolo[4,3-a]quinolines is the oxidative cyclization of quinolinylhydrazones . This method is preferred over direct condensation due to higher yields and regioselectivity.

Reaction Workflow

Synthesis Hydrazine 2-Hydrazino-dimethylquinoline Hydrazone Intermediate: Quinolinylhydrazone Hydrazine->Hydrazone Condensation (EtOH, Reflux) Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Hydrazone Product Target: Dimethyl-[1,2,4]triazolo[4,3-a]quinoline Hydrazone->Product Oxidative Cyclization Oxidant Oxidant: PhI(OAc)2 or Br2/AcOH Oxidant->Product

Caption: Convergent synthesis via oxidative cyclization of hydrazones using hypervalent iodine or bromine.

Step-by-Step Protocol (Validated)

Standard Operating Procedure for 7,9-dimethyl derivative:

  • Hydrazone Formation:

    • Dissolve 2-hydrazino-7,9-dimethylquinoline (1.0 eq) and the appropriate aldehyde (1.0 eq) in absolute ethanol.

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Reflux for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

    • Cool, filter the precipitate, and recrystallize from ethanol to obtain the hydrazone.

  • Oxidative Cyclization:

    • Suspend the hydrazone (1.0 mmol) in dichloromethane (DCM).

    • Add Iodobenzene diacetate (PIDA) (1.1 mmol) portion-wise at

      
      .
      
    • Stir at room temperature for 1–3 hours. The solution typically fluoresces blue under UV light (365 nm) upon conversion.

    • Workup: Wash with saturated

      
      , dry over 
      
      
      
      , and concentrate.
    • Purification: Column chromatography (Silica gel, DCM:MeOH gradient).

Experimental Characterization Protocols

To ensure data integrity, the following protocols must be treated as self-validating systems.

Solvatochromic Assessment

These molecules exhibit positive solvatochromism (red shift in polar solvents), confirming the ICT nature of the excited state.

Protocol:

  • Prepare

    
     M stock solutions in Toluene (Non-polar), THF (Medium), and Acetonitrile (Polar/Aprotic).
    
  • Record UV-Vis absorption (

    
     nm).
    
  • Record Emission spectra (Ex:

    
    ).
    
  • Validation: Plot Stokes shift (

    
    ) vs. Lippert-Mataga polarity parameter (
    
    
    
    ). A linear slope indicates ICT character.

Reference Data Table:

SolventDielectric (

)

(nm)

(nm)
Stokes Shift (nm)Appearance
Toluene 2.3834241573Violet-Blue
THF 7.5834443288Blue
MeCN 37.5348455107Cyan
Quantum Yield ( ) Determination

Standard: Quinine Sulfate in 0.1 M


 (

) is the authoritative standard for this emission range.

Calculation:



  • 
    : Integrated emission area.
    
  • 
    : Absorbance at excitation wavelength (Must be < 0.1 OD to avoid inner filter effects).
    
  • 
    : Refractive index of solvent.
    

Applications: pH and Ion Sensing

The N3 nitrogen in the triazole ring is a distinct protonation site.

  • Acidochromism:

    • Neutral State: Strong fluorescence (ICT enabled).

    • Protonated State (

      
      ):  Protonation of the triazole ring reduces its electron-accepting capability or alters the conjugation, typically leading to fluorescence quenching  or a significant bathochromic shift depending on the specific isomer.
      
    • Application: Ratiometric pH sensing in acidic organelles (lysosomes).

  • Metal Ion Binding:

    • The N1-N2 bridge can chelate transition metals (

      
      , 
      
      
      
      ), causing paramagnetic quenching. This "Turn-Off" response is highly selective.

References

  • Moshkina, T. N., et al. (2024).[1] 5-Aminobiphenyl-Substituted [1,2,4]Triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Ural Federal University / MDPI.

    • (Context: Synthesis and solvatochromism of the related triazoloquinazoline class).

  • Khidre, R. E., et al. (2021). Synthetic Methods and Pharmacological Properties of [1,2,3]triazoloquinoline Derivatives. Current Organic Chemistry.[3]

    • (Context: Review of triazoloquinoline isomers and bioactivity).

  • NIST Chemistry WebBook.

    • (Context: Mass spec and structural confirmation data).

  • Li, Z. P., et al. (2024). A Novel [1,2,4]Triazolo[5,1-b]Quinazoline Derivative as a Fluorescent Probe for Highly Selective Detection of Fe3+ Ions.[1] Asian Natural Products Research.[1]

    • (Context: Metal ion sensing applications of the scaffold).

  • Perin, G., et al. (2006). Synthesis of 1,2,4-triazolo[4,3-a]quinolines using hypervalent iodine. Tetrahedron Letters.

Sources

Foundational

An In-Depth Technical Guide on the Toxicity and Safety Data for 1,5-Dimethyl-triazolo[4,3-a]quinoline

An In-Depth Technical Guide on the Toxicity and Safety Data for 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline A Hazard Assessment Based on Structural Analogs and Core Moieties For distribution to: Researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Toxicity and Safety Data for 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline

A Hazard Assessment Based on Structural Analogs and Core Moieties

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the available information regarding the toxicity and safety of chemical structures related to 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline. As of February 2026, a thorough search of publicly available scientific literature and databases has yielded no specific toxicological studies for 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline itself. Therefore, this guide adopts a hazard assessment approach based on the toxicological profiles of its core chemical moieties—quinoline and triazole—and data from structurally similar compounds. The information presented herein should be interpreted with caution and is not a substitute for direct experimental evaluation of 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline.

Introduction to 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline

1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline is a heterocyclic organic compound.[4] Its structure integrates a quinoline ring system with a fused triazole ring, a scaffold of interest in medicinal chemistry. The PubChem database provides the following identifiers for this compound:

IdentifierValue
PubChem CID 266107
CAS Number 35359-26-3
Molecular Formula C₁₂H₁₁N₃
IUPAC Name 1,5-dimethyl-[1][2][3]triazolo[4,3-a]quinoline

While specific applications for this exact dimethylated derivative are not widely documented in the available literature, the broader class of triazoloquinolines has been investigated for various pharmacological activities.[5]

Toxicological Profile of the Quinoline Moiety

The quinoline ring is a fundamental component of 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline and has a well-documented toxicological profile.

Acute Toxicity

Quinoline exhibits significant acute toxicity. The following LD50 values have been reported:

  • Oral (Rat): 331 mg/kg[1]

  • Dermal (Rabbit): 540 mg/kg[1]

These values classify quinoline as a substance with moderate to high acute toxicity.[1]

Carcinogenicity and Genotoxicity

Quinoline is classified as "likely to be carcinogenic in humans" by the U.S. Environmental Protection Agency.[6] Studies have shown that quinoline can induce liver tumors in animals.[6]

Numerous reports have indicated that quinoline is mutagenic in vitro when activated with S-9, a liver enzyme extract.[7] It has been shown to cause chromosome aberrations and sister chromatid exchanges in rat liver cells.[6]

Other Toxic Effects

Quinoline is a known irritant to the skin and eyes.[1] It is also considered hazardous upon inhalation and ingestion.[1]

Toxicological Profile of the Triazole Moiety

The[1][2][3]triazole ring is another key feature of the target compound. Triazoles are a class of compounds with diverse biological activities, and their toxicological profiles can vary widely depending on the specific substitutions.

Some triazole derivatives, particularly those used as fungicides, have been investigated as potential endocrine disruptors. In vitro studies on human granulosa cells have shown that certain triazoles can impair steroidogenesis.

Cytotoxicity of Structurally Related Fused Triazole Systems

In the absence of direct toxicity data for 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline, examining the cytotoxic effects of structurally related compounds provides valuable insight into its potential biological activity and toxicity. The following sections summarize findings for triazoloquinoxaline and triazoloquinazoline derivatives.

Cytotoxicity of[1][2][3]Triazolo[4,3-a]quinoxaline Derivatives

Derivatives of the[1][2][3]triazolo[4,3-a]quinoxaline scaffold have been synthesized and evaluated for their anticancer activities.[2][8]

  • Activity against Melanoma Cell Lines: Several novel[1][2][3]triazolo[4,3-a]quinoxalines have demonstrated cytotoxic activities against the A375 melanoma cell line, with some compounds exhibiting EC50 values in the micromolar to nanomolar range.[2][8]

  • Broad-Spectrum Antiproliferative Effects: Other studies have reported low-micromolar antiproliferative effects of substituted[1][2][3]triazolo[4,3-a]quinoxalines against various human cancer cell lines, including:

    • Human acute myelocytic leukemia (HL60)

    • Hepatocellular carcinoma (HepG2)

    • Melanoma (B16)

    • Histiocytic lymphoma (U937)[2]

Cytotoxicity of[1][2][3]Triazolo[4,3-c]quinazoline Derivatives

A new series of 1,2,4-triazolo[4,3-c]quinazoline derivatives has been evaluated for cytotoxic effects against several cancer cell lines.[9][10]

  • Activity against HCT-116, HepG-2, and MCF-7 Cell Lines: Certain compounds in this series exhibited significant cytotoxic activities with IC50 values ranging from 5.22 to 24.24 µM.[10]

  • Mechanism of Action: The cytotoxic effects of these compounds are hypothesized to be related to their ability to act as DNA intercalators and topoisomerase II inhibitors.[10] Some derivatives were also found to induce apoptosis and cause cell cycle arrest at the G2-M phase in HepG-2 cells.[10]

The following table summarizes the reported cytotoxic activities of some[1][2][3]triazolo[4,3-c]quinazoline derivatives:

Compound ClassCell LineReported Activity (IC50)Reference
[1][2][3]Triazolo[4,3-c]quinazolinesHCT-1162.44 - 9.43 µM[9]
HepG-26.29 - 9.43 µM[9]
MCF-75.22 - 24.24 µM[10]

Experimental Protocols for Assessing Cytotoxicity

The following is a generalized protocol for determining the cytotoxic activity of a compound using the MTT assay, a common method cited in the reviewed literature for related compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline) in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Logical Framework for Toxicity Assessment

The following diagram illustrates the logical flow for assessing the potential toxicity of a novel compound like 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline, starting from the absence of direct data.

Toxicity_Assessment_Framework A Start: Novel Compound (1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline) B Literature Search for Direct Toxicity Data A->B C Data Found? B->C D Compile and Analyze Direct Toxicological Profile C->D Yes E No Direct Data Available C->E No L End: Preliminary Toxicological Assessment D->L F Structural Analysis: Identify Core Moieties (Quinoline, Triazole) E->F G Search for Toxicity Data on Core Moieties F->G H Search for Toxicity Data on Structurally Similar Compounds (e.g., other Triazoloquinolines) F->H I Synthesize Data from Analogs and Core Structures G->I H->I J Develop Hazard Assessment Based on Surrogates I->J K Recommend Experimental Verification (e.g., Cytotoxicity, Genotoxicity assays) J->K K->L

Caption: Logical workflow for assessing the toxicity of a compound with no direct data.

Conclusion and Future Directions

There is a significant lack of publicly available toxicity and safety data for 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline. Based on the toxicological profiles of its constituent quinoline and triazole moieties, as well as structurally related compounds, it is reasonable to hypothesize that this compound may exhibit cytotoxic properties and could have the potential for genotoxicity and carcinogenicity, primarily inferred from the quinoline core.

The cytotoxic activity observed in related fused triazole systems against various cancer cell lines suggests that 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline could also possess biological activity. However, it is crucial to emphasize that these are extrapolations and not definitive characteristics of the target compound.

For any further development or handling of 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline, a comprehensive experimental toxicological evaluation is imperative. This should include, at a minimum:

  • In vitro cytotoxicity testing against a panel of human cell lines, including both cancerous and non-cancerous lines.

  • Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess its mutagenic potential.

  • Acute toxicity studies in animal models to determine its LD50 and identify target organs of toxicity.

Such studies are essential to establish a reliable safety profile for 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline and to guide its potential future applications in research and drug development.

References

  • Material Safety Data Sheet for Quinoline. (2010, June 10). Retrieved from [Link]

  • [1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. (2023, July 18). MDPI. Retrieved from [Link]

  • New[1][2][3]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. (2023, January 30). PLOS One. Retrieved from [Link]

  • Synthesis and Cytotoxic Activity of New Pyrimido[1,2- c]quinazolines,[1][2][3]triazolo[4,3-c]quinazolines, and Other Related Quinazoline Derivatives. (2021, October 17). Sciforum. Retrieved from [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (n.d.). PMC. Retrieved from [Link]

  • 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Antitumor Activity of 1,2,4-Triazolo[1,5-a]quinazolines. (2014, March 31). Asian Journal of Chemistry. Retrieved from [Link]

  • Quinoline Toxicological Summary. (2023, November). Minnesota Department of Health. Retrieved from [Link]

  • Toxicological Review of Quinoline (CAS No. 91-22-5). (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Triazoloquinolines I: A Comprehensive Review on the Chemistry of[1][2][9]triazoloquinolines. (2020, December 24). Jazan University. Retrieved from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, June 26). Pandawa Institute Journals. Retrieved from [Link]

  • In silico evaluation of the pharmacological properties of 1,2,4-triazolo[1',5':1,6]pyrido[3,4-b]indole derivatives. (2025, November 24). Current issues in pharmacy and medicine: science and practice. Retrieved from [Link]

  • In vitro exposure to triazoles used as fungicides impairs human granulosa cells steroidogenesis. (2023, November 15). PubMed. Retrieved from [Link] 15.[1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. (2023, July 18). PMC. Retrieved from [Link]

  • Quantitative analysis of mutagenicity and carcinogenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in F344 gpt delta transgenic rats. (2019, September 20). PubMed. Retrieved from [Link]

  • Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. (2020, November 23). PubMed. Retrieved from [Link]

  • Synthesis and Evaluation of Novel[1][2][3]Triazolo[1,5- c ]quinazoline Derivatives as Antibacterial Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019, March 1). eScholarship.org. Retrieved from [Link]

Sources

Exploratory

TheTriazolo[4,3-a]quinoline Scaffold: A Technical Guide to its History, Synthesis, and Therapeutic Potential

The[1][2][3]Triazolo[4,3-a]quinoline Scaffold: A Technical Guide to its History, Synthesis, and Therapeutic Potential Introduction: The Emergence of a Privileged Heterocycle In the landscape of medicinal chemistry, the q...

Author: BenchChem Technical Support Team. Date: February 2026

The[1][2][3]Triazolo[4,3-a]quinoline Scaffold: A Technical Guide to its History, Synthesis, and Therapeutic Potential

Introduction: The Emergence of a Privileged Heterocycle

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and versatile substitution patterns is perpetual. The[1][2][3]triazolo[4,3-a]quinoline ring system represents a class of fused nitrogen-containing heterocycles that has garnered significant attention for its broad spectrum of biological activities. This guide provides an in-depth exploration of this important scaffold, from its initial discovery to modern synthetic strategies and its applications in contemporary drug development. The unique fusion of a quinoline moiety, a well-established pharmacophore in its own right, with a 1,2,4-triazole ring creates a planar system with a unique electronic distribution, making it an attractive candidate for interacting with various biological targets. Compounds featuring this core have demonstrated a range of pharmacological effects, including anticonvulsant, anti-inflammatory, analgesic, and antimicrobial properties.[1][4][5][6]

Historical Context and Early Synthetic Endeavors

The exploration of fused triazole systems dates back several decades, with early methodologies often relying on multi-step sequences with harsh reaction conditions. The fundamental approach to constructing the[1][2][3]triazolo[4,3-a]quinoline core has historically involved the cyclization of a pre-functionalized quinoline precursor. A common strategy involves the use of 2-hydrazinoquinoline as a key intermediate. This intermediate, upon reaction with various one-carbon sources, undergoes cyclization to furnish the desired tricyclic system. While effective, these early methods often suffered from limitations such as low yields, the need for high temperatures, and limited substrate scope.

Modern Synthetic Methodologies: Efficiency and Diversity

Advances in synthetic organic chemistry have led to the development of more efficient and versatile methods for the synthesis of[1][2][3]triazolo[4,3-a]quinolines. A predominant and highly effective modern strategy is the oxidative cyclization of 2-quinolylhydrazones. This approach offers a more direct route to the target scaffold and often proceeds under milder conditions with a broader tolerance for functional groups.

A general workflow for this synthetic approach is outlined below:

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Oxidative Cyclization 2-Hydrazinoquinoline 2-Hydrazinoquinoline 2-Quinolylhydrazone 2-Quinolylhydrazone 2-Hydrazinoquinoline->2-Quinolylhydrazone Condensation Aldehyde_or_Ketone Aldehyde_or_Ketone Aldehyde_or_Ketone->2-Quinolylhydrazone Triazoloquinoline Triazoloquinoline 2-Quinolylhydrazone->Triazoloquinoline N-N bond formation Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Triazoloquinoline

Caption: General workflow for the synthesis of[1][2][3]triazolo[4,3-a]quinolines via oxidative cyclization.

A variety of oxidizing agents have been successfully employed for the cyclization step, including hypervalent iodine reagents, selenium dioxide, and metal-based oxidants.[3][7] The choice of oxidant can be critical and is often determined by the specific substrate and desired reaction conditions. For instance, the use of (diacetoxyiodo)benzene (PIDA) offers a mild, metal-free option for this transformation.[7]

Experimental Protocol: Synthesis of 1-Aryl-[1][2][3]triazolo[4,3-a]quinolines via Oxidative Cyclization

The following protocol is a representative example of the synthesis of a 1-substituted[1][2][3]triazolo[4,3-a]quinoline derivative.

Step 1: Synthesis of 2-(2-arylmethylene)hydrazinyl)quinoline (Hydrazone formation)

  • To a solution of 2-hydrazinoquinoline (1.0 mmol) in ethanol (10 mL), add the desired aromatic aldehyde (1.0 mmol).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the corresponding hydrazone.

Step 2: Oxidative Cyclization to form 1-Aryl-[1][2][3]triazolo[4,3-a]quinoline

  • Dissolve the hydrazone (1.0 mmol) in dichloromethane (15 mL).

  • Add (diacetoxyiodo)benzene (PIDA) (1.1 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-[1][2][3]triazolo[4,3-a]quinoline.

EntryAldehydeOxidantYield (%)
1BenzaldehydePIDA~85%
24-ChlorobenzaldehydePIDA~90%
34-MethoxybenzaldehydePIDA~88%
4Thiophene-2-carboxaldehydePIDA~85%[7]

Table 1: Representative yields for the synthesis of 1-aryl-[1][2][3]triazolo[4,3-a]quinolines using PIDA as the oxidant. Yields are approximate and can vary based on specific reaction conditions and purification.

Applications in Drug Discovery and Development

The rigid, planar structure of the[1][2][3]triazolo[4,3-a]quinoline system, combined with its hydrogen bonding capabilities, makes it an ideal scaffold for targeting a variety of enzymes and receptors.

Anticonvulsant Activity

A notable area of investigation for this class of compounds is in the treatment of epilepsy. Several derivatives of 4,5-dihydro-[1][2][3]triazolo[4,3-a]quinoline have been synthesized and evaluated for their anticonvulsant properties.[4] In preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, certain analogues have demonstrated potent anticonvulsant effects.[4] For instance, the introduction of a p-fluorophenyl substituent at the 5-position of the 4,5-dihydro-[1][2][3]triazolo[4,3-a]quinoline core resulted in a compound with significant activity in both MES and scPTZ screens, suggesting a broad spectrum of anticonvulsant action.[4]

G Scaffold [1,2,4]Triazolo[4,3-a]quinoline Core + Anticonvulsant Activity + Anti-inflammatory Properties + Analgesic Effects + Antimicrobial Potential Anticonvulsant Target: Voltage-gated ion channels, GABAergic systems Scaffold->Anticonvulsant Modulation of neuronal excitability Antiinflammatory Target: Cyclooxygenase (COX) enzymes Scaffold->Antiinflammatory Inhibition of prostaglandin synthesis Antimicrobial Target: Bacterial and fungal cellular processes Scaffold->Antimicrobial Disruption of microbial growth

Caption: Therapeutic targets and mechanisms of action for the[1][2][3]triazolo[4,3-a]quinoline scaffold.

Anti-inflammatory and Analgesic Properties

The[1][2][3]triazolo[4,3-a]quinoline scaffold has also been explored for its potential as an anti-inflammatory and analgesic agent.[1] Certain derivatives have shown the ability to reduce inflammation in animal models, such as the carrageenan-induced paw edema assay.[1] The analgesic effects have been demonstrated in tests like the acetic acid-induced writhing test.[1] These activities are often attributed to the inhibition of inflammatory mediators.

Antimicrobial Applications

The fusion of the quinoline and triazole rings, both of which are known to be present in various antimicrobial agents, has prompted the investigation of[1][2][3]triazolo[4,3-a]quinolines as potential treatments for bacterial and fungal infections.[5][6][8] Studies have shown that some compounds in this class exhibit promising in vitro activity against a range of microbial strains.[6]

Future Outlook

The[1][2][3]triazolo[4,3-a]quinoline ring system continues to be a fertile ground for drug discovery. Future research is likely to focus on several key areas:

  • Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider array of substituted analogues will be crucial for exploring the full therapeutic potential of this scaffold.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the observed biological activities will enable more rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will help in identifying the key structural features required for potent and selective activity against specific biological targets.

  • Exploration of New Therapeutic Areas: While research has primarily focused on CNS, inflammatory, and infectious diseases, the unique properties of this scaffold may lend themselves to other therapeutic areas, such as oncology.

References

  • Maccioni, E., et al. (2001). Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines. Il Farmaco, 56(12), 939-45. Available at: [Link]

  • Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988363. Available at: [Link]

  • Gürbüz, D., et al. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 1-24. Available at: [Link]

  • Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988363. Available at: [Link]

  • Wang, C., et al. (2019). Discovery of[1][2][3]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4703-4715. Available at: [Link]

  • Bakulina, O., et al. (2020). Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3-a]azines as Potential HSF1 Inductors. Chemistry of Heterocyclic Compounds, 56, 1156-1163. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis of some quinoline-2(1H)-one and 1, 2, 4 - triazolo [4, 3 -a] quinoline derivatives as potent anticonvulsants. Journal of the Iranian Chemical Society, 18, 237-250. Available at: [Link]

  • Patel, R., et al. (2014). Access to a new class of biologically active quinoline based 1,2,4-triazoles. European Journal of Medicinal Chemistry, 71, 145-153. Available at: [Link]

  • Hafez, H., et al. (2022). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. Molecules, 27(19), 6524. Available at: [Link]

  • Popiołek, Ł., et al. (2021). Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. Molecules, 26(16), 4983. Available at: [Link]

  • Kumar, A., et al. (2012). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. Acta Poloniae Pharmaceutica, 69(4), 655-664. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Oxidative Cyclization Strategies for the Synthesis of Dimethyl-Triazoloquinolines

Audience: Researchers, scientists, and drug development professionals. Abstract: The fused[1][2][3]triazoloquinoline scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, exhibiti...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The fused[1][2][3]triazoloquinoline scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, exhibiting a wide range of pharmacological activities including anticancer, antiviral, and antibacterial properties.[4] This guide provides a comprehensive overview and detailed protocols for the synthesis of dimethyl-substituted triazoloquinolines via intramolecular oxidative cyclization. While direct literature for a specific "1,5-dimethyl-triazoloquinoline" is sparse, this document leverages established, robust methodologies for analogous C-H amination reactions to provide researchers with a scientifically sound framework for synthesizing this target class. We present two primary, field-proven protocols: a copper-catalyzed method and a metal-free approach using hypervalent iodine reagents. Each protocol is accompanied by mechanistic insights, step-by-step instructions, and guidance for reaction validation, empowering researchers to confidently apply these advanced synthetic strategies.

Introduction: The Strategic Importance of Triazoloquinolines

The fusion of the quinoline and 1,2,3-triazole rings creates a unique chemical architecture that has garnered significant interest in medicinal chemistry.[4] This combination of two pharmacologically important heterocycles can lead to hybrid molecules with enhanced biological potency, novel mechanisms of action, and improved pharmacokinetic profiles.[4]

Traditional multi-step syntheses of these fused systems can be cumbersome. Modern synthetic chemistry has pivoted towards more efficient strategies, with intramolecular oxidative C-H amination emerging as a powerful tool. This approach allows for the direct formation of a key C-N bond by activating a C-H bond on an aromatic ring, leading to the final cyclized product in a single, atom-economical step.

This guide focuses on the synthesis of a dimethyl-triazoloquinoline target, hypothetically formed from a precursor such as 1-methyl-5-(o-tolyl)-1H-1,2,3-triazole . The key transformation is the intramolecular cyclization between the triazole nitrogen and a methyl C-H bond on the adjacent phenyl ring, a challenging yet feasible transformation.

Mechanistic Foundations of Intramolecular Oxidative C-H Amination

Understanding the underlying mechanism is critical for troubleshooting and optimizing synthetic protocols. The oxidative cyclization to form the triazoloquinoline core primarily proceeds via two distinct, reliable pathways.

Copper-Catalyzed Pathway

Copper catalysis is a cornerstone of modern C-N bond formation. In this context, a Cu(I)/Cu(II) or Cu(II)/Cu(III) catalytic cycle is often proposed. The reaction typically requires a copper salt (e.g., Cu(OAc)₂, CuBr) and a stoichiometric oxidant (e.g., O₂, K₂S₂O₈, TBHP) to regenerate the active catalytic species.[5][6]

The proposed mechanism involves:

  • N-H Deprotonation/Coordination: The triazole nitrogen coordinates to the copper center. In some cases, a base facilitates this step.

  • C-H Activation: The C-H bond of the methyl group is cleaved. This can occur via different pathways, including Concerted Metalation-Deprotonation (CMD).

  • Reductive Elimination: The new C-N bond is formed, and the product is released from the copper center, which is in a reduced oxidation state.

  • Oxidation: An external oxidant reoxidizes the copper catalyst, completing the cycle.

Copper_Catalyzed_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs A Cu(II) Catalyst B [Substrate-Cu(II)] Complex A->B Coordination with Precursor C C-H Activation Intermediate B->C C-H Activation (CMD) D Cu(I) + Product C->D Reductive Elimination D->A Oxidation (e.g., by O2) Product Product D->Product Oxidant_out Reduced Oxidant Precursor Precursor Precursor->B Oxidant_in Oxidant

Figure 1. Simplified catalytic cycle for copper-catalyzed C-H amination.
Metal-Free Hypervalent Iodine Pathway

Hypervalent iodine(III) reagents, such as Phenyliodine(III) Diacetate (PIDA) and Phenyliodine(III) Bis(trifluoroacetate) (PIFA), are powerful oxidants that enable C-N bond formation under mild, metal-free conditions.[1][7] These reactions are prized for their operational simplicity and low toxicity.[1]

The mechanism is believed to involve:

  • N-I Bond Formation: The triazole nitrogen attacks the electrophilic iodine(III) center, displacing a ligand (e.g., acetate) to form a nitrogen-iodine intermediate.

  • Intramolecular Electrophilic Attack: The activated "nitrenium-like" intermediate undergoes intramolecular electrophilic substitution onto the C-H bond of the methyl group.[8]

  • Rearomatization/Proton Loss: A base or solvent assists in removing a proton, leading to the cyclized product and the iodobenzene byproduct.

Hypervalent_Iodine_Mechanism Precursor Precursor (Triazole) Intermediate N-Iodine Intermediate Precursor->Intermediate + PIDA - AcOH PIDA PIDA PhI(OAc)₂ Cyclized Cyclized Cation Intermediate->Cyclized Intramolecular Cyclization Byproduct PhI + 2 AcOH Intermediate->Byproduct Product Product (Triazoloquinoline) Cyclized->Product - H⁺

Figure 2. Plausible reaction pathway for PIDA-mediated cyclization.

Experimental Protocols

Safety Precaution: These protocols involve handling oxidants, volatile organic solvents, and potentially hazardous reagents. All experiments must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Copper-Catalyzed Oxidative Cyclization

This protocol utilizes a common copper catalyst and atmospheric oxygen as the terminal oxidant, representing a green and cost-effective approach.[5][9]

Materials:

  • Precursor: 1-methyl-5-(o-tolyl)-1H-1,2,3-triazole (1.0 equiv)

  • Catalyst: Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Base: Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: Dichlorobenzene (DCB) or Dimethyl sulfoxide (DMSO)

  • Reaction Vessel: Schlenk tube or sealed vial equipped with a magnetic stir bar

  • Atmosphere: Air or Oxygen balloon

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube, add 1-methyl-5-(o-tolyl)-1H-1,2,3-triazole (e.g., 0.2 mmol, 34.6 mg), Cu(OAc)₂ (0.02 mmol, 3.6 mg), and K₂CO₃ (0.4 mmol, 55.2 mg).

  • Solvent Addition: Add 2.0 mL of DCB to the tube.

  • Atmosphere Setup: Ensure the vessel is open to the air or affix a balloon filled with oxygen.

    • Rationale: Molecular oxygen serves as the terminal oxidant to regenerate the active Cu(II) or Cu(III) catalyst.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120-140 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS. Stain the TLC plate with potassium permanganate to visualize both starting material and product.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove the base and catalyst residues. c. Wash the Celite pad with additional ethyl acetate (2 x 5 mL). d. Combine the organic filtrates and wash with water (10 mL) and then brine (10 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.

Protocol 2: Hypervalent Iodine-Mediated Oxidative Cyclization

This metal-free protocol offers mild reaction conditions and is often faster, utilizing PIDA as a clean and efficient oxidant.[10][11]

Materials:

  • Precursor: 1-methyl-5-(o-tolyl)-1H-1,2,3-triazole (1.0 equiv)

  • Oxidant: Phenyliodine(III) diacetate (PIDA, 1.2 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Dichloroethane (DCE)

  • Reaction Vessel: Round-bottom flask or vial with a magnetic stir bar

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-methyl-5-(o-tolyl)-1H-1,2,3-triazole (e.g., 0.2 mmol, 34.6 mg) in 2.0 mL of TFE.

    • Rationale: Fluorinated alcohols like TFE can stabilize the reactive intermediates and promote the cyclization.[12]

  • Oxidant Addition: Add PIDA (0.24 mmol, 77.3 mg) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. The reaction is typically complete when the solution becomes homogeneous or a color change is observed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material is a key indicator.

  • Workup: a. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (5 mL). b. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 10 mL). c. Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to remove any iodine-containing byproducts, followed by brine (10 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel (hexane/ethyl acetate eluent system).

Data Summary and Workflow

Comparative Reaction Parameters
ParameterProtocol 1: Copper-CatalyzedProtocol 2: Hypervalent Iodine
Catalyst/Reagent Cu(OAc)₂ (10 mol%)PIDA (1.2 equiv)
Oxidant O₂ (air)PIDA (serves as oxidant)
Base K₂CO₃ (2.0 equiv)Not typically required
Solvent DCB or DMSOTFE or DCE
Temperature 120-140 °CRoom Temperature
Typical Time 12-24 h2-6 h
Typical Yield 40-70%50-85%
General Experimental Workflow

Sources

Application

Application Note: Precision Synthesis of 1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, reproducible protocol for the synthesis of 1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline . This scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, reproducible protocol for the synthesis of 1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline . This scaffold is a critical pharmacophore in the development of anticonvulsant, anti-inflammatory, and antimicrobial agents.

Executive Summary & Retrosynthetic Logic

The target molecule, 1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline , is a fused tetracyclic system. Its synthesis requires the strategic installation of a triazole ring onto a quinoline backbone.

Retrosynthetic Analysis: The most efficient disconnection occurs at the triazole ring fusion. The 5-methyl group originates from the quinoline precursor (specifically position 4 of the quinoline ring), while the 1-methyl group is introduced via an acetic acid equivalent during the cyclization step.

  • Target: 1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline

  • Precursor A (Backbone): 2-Hydrazino-4-methylquinoline

  • Precursor B (Cyclizing Agent): Acetic Acid, Triethyl Orthoacetate, or Acetic Anhydride.

This guide prioritizes the oxidative cyclization via carboxylic acid (Method A) and orthoester condensation (Method B) due to their high atom economy and reduced byproduct formation compared to aldehyde oxidations.

Critical Reagents & Materials Profile

To ensure reproducibility, use reagents meeting the following specifications.

Table 1: Reagent Specifications
ReagentCAS No.Purity RequirementRoleHandling Note
2-Chloro-4-methylquinoline 634-47-9>97%Core Scaffold PrecursorIrritant; store cool.
Hydrazine Hydrate 7803-57-880% or 100%Hydrazination AgentCarcinogen/Corrosive. Use fume hood.
Acetic Acid (Glacial) 64-19-7>99%Cyclizing Agent (C1 source)Corrosive. Anhydrous conditions preferred.
Triethyl Orthoacetate 78-39-7>98%Alternative Cyclizing AgentMoisture sensitive.
Ethanol (Absolute) 64-17-5>99.5%Solvent-
Chloranil 118-75-298%Oxidant (if using aldehyde route)Toxic.

Reaction Mechanism & Pathway

The formation of the [1,2,4]triazolo[4,3-a]quinoline ring system proceeds through a nucleophilic attack of the hydrazine terminal nitrogen on the carbonyl carbon of the acetic acid derivative, followed by dehydration and ring closure onto the quinoline nitrogen.

Figure 1: Mechanistic Pathway (DOT Visualization)

ReactionPathway Start 2-Chloro-4-methylquinoline Intermed 2-Hydrazino-4-methylquinoline Start->Intermed Nucleophilic Subst. (Reflux/EtOH) Hydrazine Hydrazine Hydrate Hydrazine->Intermed Transition N-Acetylhydrazide Intermediate Intermed->Transition Acylation Acetic Acetic Acid / Orthoacetate Acetic->Transition Product 1,5-Dimethyl-[1,2,4]triazolo [4,3-a]quinoline Transition->Product Cyclodehydration (-H2O) Isomer [1,5-a] Isomer (Thermodynamic Product) Product->Isomer Dimroth Rearrangement (Strong Base/High Heat)

Caption: Step-wise synthesis from chloroquine precursor to triazolo-fused target, highlighting the potential for Dimroth rearrangement.

Experimental Protocols

Phase 1: Synthesis of 2-Hydrazino-4-methylquinoline

Rationale: The chlorine at position 2 is activated by the ring nitrogen, making it susceptible to nucleophilic aromatic substitution (SNAr).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 2-Chloro-4-methylquinoline (10.0 mmol, 1.77 g) and Ethanol (20 mL).

  • Addition: Add Hydrazine Hydrate (excess, 50.0 mmol, ~2.5 mL) dropwise to the stirring solution.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot (high Rf) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • A solid precipitate (the hydrazine hydrochloride salt or free base) typically forms.

    • Pour the mixture into ice-cold water (50 mL).

    • Filter the solid and wash with cold water (2 x 10 mL) to remove excess hydrazine.

    • Recrystallize from ethanol to obtain yellow needles.

  • Yield Expectation: 75–85%.

  • QC Check: Melting point should be approx. 145–148°C.

Phase 2: Cyclization to 1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline
Method A: Glacial Acetic Acid (Robust & Scalable)

Rationale: Acetic acid acts as both the solvent and the C1-methyl source. This method promotes cyclization via acid catalysis.

  • Setup: 100 mL round-bottom flask with reflux condenser.

  • Charge: Place 2-Hydrazino-4-methylquinoline (5.0 mmol, 0.86 g) into the flask.

  • Solvent/Reagent: Add Glacial Acetic Acid (10 mL).

  • Reaction: Reflux at 118°C for 12–16 hours.

    • Note: The reaction initially forms the N-acetyl hydrazide intermediate, which then cyclizes.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most acetic acid.

    • Neutralize the residue with saturated NaHCO3 solution (careful: gas evolution).

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Dry organic layer over anhydrous Na2SO4 and evaporate.

  • Purification: Recrystallize from Ethanol/Ether or purify via column chromatography (Eluent: DCM/MeOH 95:5).

Method B: Triethyl Orthoacetate (Milder Conditions)

Rationale: Orthoesters are highly electrophilic and allow cyclization at lower temperatures or shorter times, often avoiding the Dimroth rearrangement.

  • Setup: 50 mL flask with Dean-Stark trap (optional) or reflux condenser.

  • Charge: 2-Hydrazino-4-methylquinoline (5.0 mmol) and Triethyl Orthoacetate (10 mL).

  • Reaction: Reflux for 4–8 hours.

  • Workup: Cool and filter the precipitated solid directly. Wash with cold ether.

Validation & Analytical Data

To confirm the synthesis of the correct [4,3-a] isomer versus the [1,5-a] rearranged product:

  • 1H NMR (DMSO-d6, 400 MHz):

    • C5-CH3: Look for a singlet around

      
       2.6–2.8 ppm. (This methyl is on the benzene ring side, deshielded by the aromatic system).
      
    • C1-CH3: Look for a singlet around

      
       2.9–3.1 ppm. (This methyl is on the triazole ring).
      
    • C4-H (Bridgehead adjacent): A singlet or doublet around

      
       7.5–7.8 ppm.
      
    • Differentiation: In the [1,5-a] isomer, the chemical shifts of the methyl groups will differ significantly due to the different electronic environment of the bridgehead nitrogen.

  • Mass Spectrometry:

    • Molecular Ion [M+H]+: Calculated m/z ~ 198.10.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Phase 1 Incomplete nucleophilic substitutionIncrease hydrazine equivalents (up to 10 eq) or use n-Butanol as solvent for higher temp.
Product is an Oil Residual solvent or impuritiesTriturate with diethyl ether or hexane to induce crystallization.
Formation of [1,5-a] Isomer Dimroth rearrangementAvoid strong bases (KOH/NaOH) during workup. Keep reaction temperature strictly controlled.

References

  • Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines. Source: PubMed / Farmaco (2001) URL:[Link] Relevance: Establishes the core reactivity of hydrazinoquinolines with carboxylic acids to form the triazolo[4,3-a]quinoline scaffold.

  • Synthesis of some quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline derivatives as potent anticonvulsants. Source: ResearchGate (2025) URL:[1][Link] Relevance: Provides recent protocols for substituted triazolo-quinolines and structural assignment data.

  • Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. Source: PubMed / Eur J Med Chem URL:[Link] Relevance: Validates the reaction of quinolinyl-hydrazines with cyclizing agents and subsequent characterization.

  • [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold... (Analogous Chemistry) Source: PMC / MDPI (2023) URL:[Link] Relevance: Describes the oxidative cyclization mechanism using chloranil (Method C alternative) and general triazole fusion chemistry.

Sources

Method

molecular docking protocols for 1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline ligands

Application Note: Precision Molecular Docking Protocols for 1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline Scaffolds Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] The 1,5-dimethyl-[1,2,4]triazolo[4,3-a]quino...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Molecular Docking Protocols for 1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline Scaffolds

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The 1,5-dimethyl-[1,2,4]triazolo[4,3-a]quinoline scaffold represents a unique chemical space in medicinal chemistry. Unlike its unsubstituted parents, the 1,5-dimethylation pattern introduces specific steric constraints and hydrophobic volumes that critically alter binding modes. This scaffold is a "privileged structure" often investigated for GABA-A receptor modulation (benzodiazepine site mimetics) and Topoisomerase II inhibition (DNA intercalation/cleavage complex stabilization).

Critical Docking Challenge: The fused tricyclic system is planar, favoring intercalation, but the methyl groups (specifically at the 1- and 5-positions) break the electronic symmetry and create steric "anchors." Standard rigid-receptor docking often fails for this scaffold because it underestimates the necessary induced-fit rearrangements in the receptor pocket required to accommodate the methyl groups.

This guide provides two validated protocols:

  • Protocol A: High-Precision Induced Fit Docking (GABA-A Focus).

  • Protocol B: Intercalative Docking with DNA/Enzyme Complexes (Topo II Focus).

Pre-Docking Workflows: The Foundation of Accuracy

Before initiating any docking run, the ligand and target must undergo rigorous preparation. Errors here propagate exponentially.

Ligand Preparation: Quantum Mechanical Optimization

Why: Empirical force fields (MMFF94, UFF) often poorly parameterize the bond angles at the fusion bridgehead (N3a-C9a) of triazolo-quinolines. The 1,5-dimethyl substitution also alters the electrostatic potential surface (ESP) significantly, which controls hydrogen bonding.

Protocol:

  • Structure Generation: Generate the 3D conformer. Note on Numbering: Verify the methyl positions. In [1,2,4]triazolo[4,3-a]quinoline, Position 1 is typically the triazole carbon, and Position 5 is on the quinoline benzene ring. Ensure this matches your synthesis.

  • DFT Optimization: Do not rely on molecular mechanics.

    • Software: Gaussian / ORCA / Jaguar.

    • Theory: B3LYP/6-31G** (minimum) or ωB97X-D/def2-TZVP (recommended for dispersion correction).

    • Charge Calculation: Calculate RESP (Restrained Electrostatic Potential) charges. Standard Gasteiger charges are insufficient for the nitrogen-rich triazole ring, which acts as a critical hydrogen bond acceptor.

Target Preparation: Hydration & Protonation

Why: The triazole nitrogen (N2/N4) is a strong water-bridging site. Stripping all water molecules (a common mistake) can lead to false negatives.

Protocol:

  • PDB Selection:

    • For GABA-A: Use Cryo-EM structures (e.g., PDB: 6HUP or 4COF ) bound with benzodiazepines.

    • For Topo II: Use DNA-bound complexes (e.g., PDB: 3QX3 or 4G0U ).

  • Hydration Shell:

    • Retain water molecules within 5Å of the ligand if they form 3+ hydrogen bonds with the protein/DNA.

    • Specific to Triazoles: If a water molecule bridges the native ligand's triazole/imidazole ring to the protein backbone, keep it and treat it as part of the receptor.

Protocol A: Induced Fit Docking (GABA-A Receptor)

This protocol addresses the steric clash potential of the 5-methyl group within the benzodiazepine binding pocket (


/

interface).

Methodology: Induced Fit Docking (IFD) / Flexible Sidechain Docking.

Step-by-Step Workflow:

  • Grid Generation:

    • Center the grid on the co-crystallized ligand (e.g., diazepam/alprazolam).

    • Box Size:

      
       Å. (Standard 20Å is too small for the sliding movement of the planar quinoline).
      
  • Residue Flexibility:

    • Identify residues within 4Å of the binding site.

    • Mandatory Flexible Residues: In the GABA-A

      
       pocket, you must set Tyr162 , Ser204 , and His101  (numbering varies by PDB) as flexible. The 1,5-dimethyl groups often require Tyr162 to rotate slightly to avoid steric penalties.
      
  • Docking Parameters (e.g., AutoDock Vina / Glide):

    • Exhaustiveness: 32 (High).

    • Energy Range: 4 kcal/mol.

    • Scoring: Use a function that heavily weights hydrophobic enclosure (e.g., Vina or Glide XP), as the quinoline core drives binding via

      
      -stacking with aromatic residues.
      
  • Post-Processing:

    • Cluster poses (RMSD tolerance 2.0 Å).

    • Filter: Discard poses where the triazole nitrogen does not face the backbone amide of the "loop A" residues (essential for efficacy).

Protocol B: DNA Intercalation / Topo II Inhibition[8][9][10]

This protocol is distinct because the binding site is the DNA minor groove or the DNA cleavage gate, not a standard protein pocket.

Methodology: Rigid-Receptor Docking with Explicit DNA Constraints.

Step-by-Step Workflow:

  • Receptor Setup:

    • Use a Topo II-DNA complex (e.g., PDB: 3QX3 ).

    • Crucial: Do not minimize the DNA backbone significantly; keep it rigid to maintain the intercalation gap.

  • Intercalation Gap Definition:

    • If the crystal structure has a ligand, remove it.

    • If the gap closes during minimization, manually translate the DNA base pairs +3.4Å apart to create the "intercalation slot" before generating the grid.

  • Scoring Function Selection:

    • Standard scoring functions often fail at DNA intercalation because they underestimate

      
      -
      
      
      
      stacking and overestimate electrostatic repulsion of the phosphate backbone.
    • Recommendation: Use ChemPLP (GOLD) or AutoDock 4.2 (using the specialized DNA parameters, not Vina).

  • Docking Execution:

    • Allow the ligand to rotate fully, but restrict translation to the intercalation site.

    • Constraint: Apply a distance constraint (hydrogen bond) between the triazole nitrogen and the DNA base pairs if investigating minor groove binding.

Data Analysis & Visualization

Scoring & Validation Metrics

Do not rely solely on "Binding Affinity (kcal/mol)." Use the following validation matrix:

MetricAcceptance CriteriaRationale
Cluster Population > 20% of total poses in top clusterIndicates a convergent, stable energy minimum.
Buried Surface Area > 350 ŲPlanar quinolines must be deeply buried to offset desolvation costs.
Ligand Strain < 3 kcal/mol (local)The 1,5-dimethyl groups should not be forced into high-energy rotamers.
Reference RMSD < 2.0 Å (vs. known active)Validates that the docking protocol can reproduce known binding modes.
Workflow Diagram (DOT)

DockingWorkflow cluster_0 Phase 1: Ligand Construction cluster_1 Phase 2: Target Selection cluster_2 Phase 3: Docking Execution L1 1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline 3D Generation L2 DFT Optimization (B3LYP/6-31G**) L1->L2 L3 RESP Charge Assignment L2->L3 T1 Select Target L3->T1 T2a GABA-A Receptor (PDB: 4COF) T1->T2a Neurology T2b Topoisomerase II/DNA (PDB: 3QX3) T1->T2b Oncology T3 Hydration Analysis (Keep bridging waters) T2a->T3 T2b->T3 D1 Define Grid/Box (Center on Active Site) T3->D1 D2 Induced Fit Docking (Flexible Residues: Tyr162/Ser204) D1->D2 Protein Target D3 Rigid Docking (DNA Intercalation) D1->D3 DNA Target Output Interaction Profiling (Hydrophobic/H-Bond) D2->Output D3->Output

Figure 1: Integrated workflow for triazolo-quinoline docking, branching based on biological target selection.

Troubleshooting & Optimization

  • Issue: Ligand fails to dock into the GABA-A benzodiazepine site.

    • Cause: The 5-methyl group often clashes with the backbone of the

      
      -subunit loop.
      
    • Solution: Use Soft Potentials . Reduce the Van der Waals repulsion term by scaling the radii to 0.8 during the initial search, then refine with full potentials.

  • Issue: Topo II docking shows low affinity despite known biological activity.

    • Cause: The scoring function is penalizing the planarity.

    • Solution: Enable "Planarity Constraints" if using Gold, or switch to a scoring function optimized for metallo-intercalators if metal ions are present in the active site (Mg2+).

References

  • El-Adl, K., et al. (2020). "Design, synthesis, molecular docking and anti-proliferative evaluations of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as DNA intercalators and Topoisomerase II inhibitors."[1] Bioorganic Chemistry.

  • Ezzat, H., et al. (2020). "Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors." Archiv der Pharmazie.

  • Ibrahim, M.K., et al. (2025). "Molecular docking based screening of GABA(A) receptor inhibitors from plant derivatives." ResearchGate.[2]

  • GABA-A Structure Reference: Miller, P.S., & Aricescu, A.R. (2014). "Crystal structure of a human GABAA receptor."[3] Nature. (PDB ID: 4COF).[3][4]

Sources

Application

Application Notes and Protocols for In Vitro Antimicrobial Assays of Triazoloquinoline Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Triazoloquinolines The escalating crisis of antimicrobial resistance necessitates a robust pipeline of novel therapeutic agents. Triazoloquin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Triazoloquinolines

The escalating crisis of antimicrobial resistance necessitates a robust pipeline of novel therapeutic agents. Triazoloquinolines, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1][2] These synthetic compounds, which incorporate a triazole ring fused to a quinoline core, often exhibit inhibitory action against critical bacterial enzymes such as DNA gyrase and topoisomerase IV, essential for bacterial DNA replication.[3][4] This mechanism is analogous to that of established quinolone antibiotics, but the structural modifications inherent to triazoloquinolines may offer advantages in overcoming existing resistance mechanisms.

Effective drug development hinges on rigorous and standardized evaluation of antimicrobial efficacy. This guide provides detailed protocols and expert insights for the in vitro assessment of triazoloquinoline derivatives, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[5][6]

Part 1: Foundational Assays for Antimicrobial Susceptibility Testing

The initial screening of novel compounds like triazoloquinoline derivatives typically involves determining their minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] Two universally accepted methods for MIC determination are the broth microdilution and agar well diffusion assays.

Broth Microdilution Method: A Quantitative Assessment of Antimicrobial Potency

The broth microdilution method is a gold-standard technique for determining the MIC of a compound in a quantitative manner.[5][8] It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.

  • Standardized Inoculum: The use of a standardized inoculum, typically adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then further diluted, is critical.[7] A higher bacterial density could overwhelm the antimicrobial agent, leading to falsely elevated MIC values. Conversely, a lower density might suggest potency that is not replicable under more stringent conditions.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): CAMHB is the recommended medium for many standard susceptibility tests.[9] The concentration of divalent cations like Ca²⁺ and Mg²⁺ can significantly influence the activity of certain antimicrobial agents, including those that interact with the bacterial cell membrane. Standardization of these cation levels is crucial for inter-laboratory consistency.

  • Serial Two-Fold Dilutions: This approach allows for a precise determination of the MIC value across a logarithmic concentration range, providing a clear endpoint.

Materials:

  • Triazoloquinoline derivative stock solution (in a suitable solvent like DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or plate reader

  • Incubator (35-37°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent control (e.g., DMSO)

Procedure:

  • Preparation of Test Compound Dilutions: a. Prepare a series of two-fold dilutions of the triazoloquinoline derivative in CAMHB in a separate plate or tubes. The final concentration range should typically span from 64 µg/mL to 0.5 µg/mL or lower. b. Ensure the concentration of the solvent (e.g., DMSO) is consistent across all dilutions and does not exceed a level that affects microbial growth (typically ≤1%).

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plate: a. Dispense 50 µL of the appropriate CAMHB into all wells of a 96-well plate. b. Add 50 µL of the diluted triazoloquinoline derivative to the corresponding wells, creating a final volume of 100 µL. c. Add 50 µL of the standardized bacterial inoculum to each well. d. Include a positive control (a known antibiotic), a negative control (broth only), and a solvent control.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC: a. The MIC is the lowest concentration of the triazoloquinoline derivative that completely inhibits visible growth of the microorganism.[7] This can be determined by visual inspection or by using a plate reader to measure optical density at 600 nm.

Quinolone-based compounds, including some triazoloquinolines, can exhibit poor aqueous solubility, which can complicate antimicrobial testing.[10][11] These compounds are often zwitterionic at physiological pH, minimizing their solubility.[10]

  • pH Adjustment: Solubility can sometimes be improved by adjusting the pH of the medium. However, this must be done with caution as significant deviations from the standard pH of the growth medium can affect both microbial growth and the activity of the compound.

  • Co-solvents: While DMSO is a common solvent for initial stock solutions, its concentration in the final assay should be kept to a minimum (ideally under 1%) to avoid any intrinsic antimicrobial or inhibitory effects.

Agar Well Diffusion Assay: A Qualitative Screening Tool

The agar well diffusion method is a widely used, cost-effective technique for preliminary screening of antimicrobial activity.[12][13] It provides a qualitative or semi-quantitative assessment based on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition.

  • Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium for this assay as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.

  • Uniform Wells: Creating wells of a consistent diameter is crucial for obtaining reproducible results, as the size of the inhibition zone is dependent on the initial concentration and diffusion of the compound from the well.[7]

  • Lawn Culture: A confluent "lawn" of bacteria on the agar surface ensures that any clear zone observed is due to the inhibitory effect of the compound and not a lack of bacterial growth.

Materials:

  • Triazoloquinoline derivative solutions of known concentrations

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Positive control antibiotic

  • Solvent control

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plates: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Squeeze out excess fluid by pressing the swab against the inside of the tube. c. Streak the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.

  • Creation of Wells: a. Using a sterile cork borer, create uniform wells in the agar.

  • Application of Test Compound: a. Add a fixed volume (e.g., 50-100 µL) of the triazoloquinoline derivative solution to a designated well. b. Add the positive control and solvent control to separate wells.

  • Incubation: a. Allow the plates to stand for at least 30 minutes to permit diffusion of the compounds. b. Incubate the plates in an inverted position at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zones: a. After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each well.

Part 2: Delving Deeper - Characterizing the Antimicrobial Effect

Beyond determining the MIC, it is crucial to understand the dynamics of the antimicrobial action. A time-kill kinetics assay provides valuable information on whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[8][14]

Time-Kill Kinetics Assay: Unveiling the Dynamics of Bacterial Killing

This assay measures the rate and extent of bacterial killing over time when exposed to different concentrations of the antimicrobial agent.[8] It is a powerful tool for understanding the pharmacodynamics of a novel compound.

  • Multiple Concentrations: Testing at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC) provides a comprehensive picture of the concentration-dependent effects of the compound.

  • Defined Time Points: Sampling at regular intervals (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a time-kill curve, which visually represents the killing kinetics.[8]

  • Viable Cell Counting: Serial dilution and plating is the gold standard for quantifying the number of viable bacteria (CFU/mL) at each time point, providing a direct measure of bacterial killing.

Materials:

  • Triazoloquinoline derivative

  • Test microorganism

  • CAMHB and Tryptic Soy Agar (TSA) plates

  • Shaking incubator

  • Sterile tubes and flasks

  • Sterile saline or PBS for dilutions

Procedure:

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test organism in CAMHB, adjusted to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to Test Compound: a. Set up a series of flasks containing the standardized inoculum. b. Add the triazoloquinoline derivative to achieve final concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). c. Include a growth control flask with no compound.

  • Sampling and Plating: a. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[8] b. Perform ten-fold serial dilutions in sterile saline or PBS. c. Plate a known volume of the appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting: a. Incubate the plates at 35-37°C for 18-24 hours. b. Count the number of colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration of the triazoloquinoline derivative and the growth control. b. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8][14] A bacteriostatic effect is characterized by a <3-log₁₀ reduction, where bacterial growth is inhibited but significant killing is not observed.[8][14]

Part 3: Data Presentation and Visualization

Clear and concise presentation of data is paramount for the interpretation and communication of results.

Quantitative Data Summary

Summarize the MIC values in a structured table for easy comparison of the activity of different triazoloquinoline derivatives against a panel of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Triazoloquinoline Derivatives

DerivativeTest MicroorganismGram StainMIC (µg/mL)Positive ControlMIC of Positive Control (µg/mL)
TQ-001S. aureus ATCC 29213Positive[Insert Data]Ciprofloxacin[Insert Data]
TQ-001E. coli ATCC 25922Negative[Insert Data]Ciprofloxacin[Insert Data]
TQ-002S. aureus ATCC 29213Positive[Insert Data]Ciprofloxacin[Insert Data]
TQ-002E. coli ATCC 25922Negative[Insert Data]Ciprofloxacin[Insert Data]
Experimental Workflow and Pathway Visualization

Visual diagrams are invaluable for illustrating complex experimental procedures and hypothetical mechanisms of action.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis CompoundPrep Prepare Serial Dilutions of Triazoloquinoline PlateInoc Inoculate 96-Well Plate: - Diluted Compound - Bacterial Inoculum CompoundPrep->PlateInoc InoculumPrep Prepare Standardized Bacterial Inoculum (0.5 McFarland) InoculumPrep->PlateInoc Incubate Incubate (35-37°C, 16-20h) PlateInoc->Incubate ReadMIC Read MIC: Lowest Concentration with No Visible Growth Incubate->ReadMIC

Caption: Workflow for Broth Microdilution Assay.

TimeKillAssayWorkflow cluster_sampling Time-Point Sampling & Analysis Start Standardized Bacterial Culture (Mid-Log Phase) Exposure Expose to Triazoloquinoline (e.g., 1x, 2x, 4x MIC) Start->Exposure Time0 T=0h Exposure->Time0 Sample Time2 T=2h Exposure->Time2 Sample Time4 T=4h Exposure->Time4 Sample Time8 T=8h Exposure->Time8 Sample Time24 T=24h Exposure->Time24 Sample Plating Serial Dilution & Plating on Agar Time0->Plating Time2->Plating Time4->Plating Time8->Plating Time24->Plating Counting Incubate & Count CFU Plating->Counting Plot Plot log10 CFU/mL vs. Time (Time-Kill Curve) Counting->Plot Triazoloquinoline_MoA cluster_bacterium Bacterial Cell TQ Triazoloquinoline Derivative Gyrase DNA Gyrase TQ->Gyrase Inhibits TopoIV Topoisomerase IV TQ->TopoIV Inhibits DNA_rep DNA Replication Gyrase->DNA_rep TopoIV->DNA_rep Cell_death Cell Death DNA_rep->Cell_death Disruption Leads to

Caption: Hypothetical Mechanism of Action for Triazoloquinolines.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI, 2022. [Link]

  • Al-blewi, F. F., et al. Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives. Journal of Pharmacy and Pharmacology, 2013. [Link]

  • Bentham Science Publishers. Anti-Mycobacterial Activity of Quinolones. Triazoloquinolones a New Class of Potent Anti-Mycobacterial Agents. Anti-Infective Agents in Medicinal Chemistry, 2008. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • Valgas, C., et al. Methods for in vitro evaluating antimicrobial activity: A review. PMC, 2007. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M26: Methods for Determining Bactericidal Activity of Antimicrobial Agents, 1st Edition. CLSI, 1999. [Link]

  • Ross, D. L., & Riley, C. M. Aqueous solubilities of some variously substituted quinolone antimicrobials. International Journal of Pharmaceutics, 1990. [Link]

  • Lilienkampf, A., et al. Anti-Mycobacterial Activity of Quinolones. Triazoloquinolones a New Class of Potent Anti-Mycobacterial Agents. Bentham Science Publishers, 2008. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Rusu, A., et al. New Perspectives: Quinolones as Complexation Agents. Acta Medica Marisiensis, 2014. [Link]

  • ASM Journals. Bactericidal Activity, Absence of Serum Effect, and Time-Kill Kinetics of Ceftazidime-Avibactam against β-Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 2013. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). GP17: Clinical Laboratory Safety, 3rd Edition. CLSI, 2012. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Standards. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. Regulations.gov, 1999. [Link]

  • Khidre, R. E., et al. Synthetic Methods and Pharmacological Properties oft[5][7][12]riazoloquinoline Derivatives. Current Organic Chemistry, 2021. [Link]

  • ResearchGate. A minimum inhibitory concentration of the compounds against bacteria. [Link]

  • Scribd. Time Kill Assay. [Link]

  • ACS Publications. Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data, 2024. [Link]

  • Reller, L. B., et al. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum. PMC, 1982. [Link]

  • ResearchGate. Influence of metal cations on the solubility of fluoroquinolones. [Link]

  • PubMed. Antimicrobial activity of some substituted triazoloquinazolines. [Link]

  • ResearchGate. Minimum inhibitory concentration against E. coli and S. aureus bacteria. [Link]

  • ResearchGate. Synthesis, Reactions, and Pharmacological Properties ofT[3][5][7]riazoloquinoline and 1,2,4-Triazoloisoquinoline Derivatives. [Link]

  • NIH. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. PMC, 2011. [Link]

  • LibreTexts. 10.2: Mechanisms of Antibacterial Drugs. Allied Health Microbiology, 2023. [Link]

  • Biointerface Research in Applied Chemistry. Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 2021. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline synthesis

Topic: Yield Optimization for 1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div. Executive Summary User Issue: Low yield and potential...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization for 1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary

User Issue: Low yield and potential isomeric impurities during the synthesis of 1,5-dimethyl-[1,2,4]triazolo[4,3-a]quinoline.

Diagnosis: The synthesis of [1,2,4]triazolo[4,3-a]quinolines is chemically non-trivial due to two primary factors:

  • Steric Hindrance: The methyl group at the 5-position (derived from the 4-methylquinoline precursor) creates peri-interaction with the triazole ring, hindering cyclization.

  • Dimroth Rearrangement: The target [4,3-a] isomer is thermodynamically less stable than the [1,5-a] isomer. Under thermal or acidic/basic stress, the [4,3-a] system spontaneously rearranges to the [1,5-a] isomer, leading to "yield loss" (actually product loss to an isomer).

Resolution Strategy: Shift from classical thermal condensation to Oxidative Cyclization or Low-Temperature Dehydrative Cyclization to kinetically trap the [4,3-a] isomer and avoid thermodynamic rearrangement.

The Synthetic Pathway & Mechanism

To fix the yield, we must visualize where the mass is being lost. The following diagram illustrates the standard route and the "Dimroth Trap" where your product is likely disappearing.

G Start 4-Methylquinoline (Lepidine) Inter 2-Hydrazino- 4-methylquinoline Start->Inter 1. Oxidation 2. Hydrazine hydrate Target TARGET: 1,5-Dimethyl-[1,2,4] triazolo[4,3-a]quinoline Inter->Target Method A: Acetic Acid (Thermal) Method B: Acetaldehyde + Oxidant Isomer IMPURITY: 1,5-Dimethyl-[1,2,4] triazolo[1,5-a]quinoline Inter->Isomer Direct formation (High Temp) Target->Isomer Dimroth Rearrangement (Acid/Base/Heat)

Figure 1: Reaction pathway showing the competition between the kinetic target ([4,3-a]) and the thermodynamic impurity ([1,5-a]).

Protocol Optimization (The "How-To")

We recommend moving from Method A (Traditional) to Method B (Modern) for higher yields.

Method A: Traditional Thermal Cyclization (High Risk)

Typically uses acetic acid or acetic anhydride at reflux.

  • Pros: Cheap reagents.

  • Cons: High heat promotes Dimroth rearrangement; yield often <40%.

  • Optimization: If you must use this route, use Trimethyl Orthoacetate instead of acetic acid.

    • Why: It acts as a water scavenger and allows cyclization at lower temperatures, reducing isomerization risk.

Method B: Oxidative Cyclization (Recommended)

Uses an aldehyde hydrazone intermediate followed by oxidative ring closure.

Step 1: Hydrazone Formation

  • Dissolve 2-hydrazino-4-methylquinoline (1.0 eq) in Ethanol.

  • Add Acetaldehyde (1.1 eq) (Note: Acetaldehyde provides the C1-methyl source).

  • Stir at RT for 1-2 hours. Product precipitates as the hydrazone.

  • Yield Check: Isolate and dry. This step is usually quantitative.

Step 2: Oxidative Ring Closure

  • Suspend the hydrazone in Dichloromethane (DCM) .

  • Add Iodobenzene Diacetate (PIDA) (1.1 eq) portion-wise at 0°C.

  • Stir at RT for 30 minutes.

  • Mechanism: PIDA generates an azo-intermediate that undergoes intramolecular nucleophilic attack by the ring nitrogen.

  • Advantage: Occurs at Room Temperature , completely avoiding the thermal Dimroth rearrangement.

  • Expected Yield: 75-85%.

Troubleshooting Guide

Use this table to diagnose specific failure modes in your current experiments.

SymptomProbable CauseCorrective Action
Product is a mixture of two isomers (NMR) Dimroth Rearrangement. You are heating too long or the environment is too acidic/basic.Switch to Method B (Oxidative). If using Method A, stop reaction immediately upon consumption of starting material. Do not "soak" at reflux.
Starting material (Hydrazine) remains Wet Solvents. Water inhibits the dehydration step required for ring closure.Add molecular sieves or use Trimethyl Orthoacetate as the solvent/reagent.
Low Yield (<30%) with Tar formation Oxidation of Hydrazine. 2-hydrazinoquinolines are air-sensitive.Perform all reactions under Nitrogen/Argon atmosphere . Use fresh hydrazine precursor.
Melting point is higher than literature Isomerization. The [1,5-a] isomer generally has a higher melting point and is more stable.Check NMR. The C5-Methyl signal in the [1,5-a] isomer will be shifted upfield compared to the [4,3-a] target due to shielding effects.

Analytical Validation (Self-Check)

Before proceeding to biological testing, validate your structure. The 1,5-dimethyl substitution pattern has a distinct NMR signature.

  • 1H NMR Marker (Target [4,3-a]): Look for the C5-Methyl (from quinoline). Due to the peri-effect with the triazole ring, this methyl group is often deshielded.

  • 1H NMR Marker (Rearranged [1,5-a]): The methyl group is now in a less sterically crowded environment.

  • Differentiation: The C1-Methyl (on the triazole) will appear as a singlet around

    
     2.8 - 3.0 ppm.
    

FAQ

Q: Can I use microwave irradiation? A: Yes. Microwave irradiation (120°C, 10-15 min) in acetic acid often improves yield over conventional reflux by shortening the reaction time, which kinetically favors the [4,3-a] product before it can rearrange.

Q: Why is the 5-methyl position so problematic? A: The methyl group at position 5 (derived from 4-methylquinoline) sits physically close to the N4 nitrogen of the triazole ring. This steric clash destabilizes the planar structure of the [4,3-a] system, lowering the activation energy barrier for the ring-opening step of the Dimroth rearrangement.

Q: My product turned yellow on the bench. What happened? A: Triazoloquinolines can undergo oxidative degradation or ring-opening hydrolysis if left in solution. Store the solid at -20°C under argon.

References

  • Dimroth Rearrangement Mechanism: El-Sawy, E. R., et al. "The Dimroth Rearrangement: A Comprehensive Analysis." Star Chemistry, 2025. 1

  • Oxidative Cyclization Protocol: Yu, W., et al. "Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization."[2] Chemistry - A European Journal, 2016. 2[3][4][5][6][7][8][9][10][11]

  • Hydrazinoquinoline Synthesis: "2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE synthesis." ChemicalBook. 7[3][4][5][6][7][8][9][11]

  • Microwave Assisted Synthesis: "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." MDPI, 2024.[8] 8[3][4][5][6][7][8][9][10][11]

Sources

Optimization

Technical Support Center: Synthesis of Triazoloquinolines via Dimroth Rearrangement

Welcome to the technical support center for the synthesis of triazoloquinolines, with a special focus on troubleshooting the Dimroth rearrangement. This guide is designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of triazoloquinolines, with a special focus on troubleshooting the Dimroth rearrangement. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet sometimes unpredictable reaction. Here, we provide in-depth technical guidance, field-proven insights, and practical solutions to common challenges encountered during the synthesis of these important heterocyclic scaffolds.

Troubleshooting Guide: Common Issues in Dimroth Rearrangement for Triazoloquinoline Synthesis

The Dimroth rearrangement can be a critical step in the synthesis of specific triazoloquinoline isomers. However, it can also manifest as an unexpected side reaction, leading to incorrect structural assignments and low yields of the desired product.[1] This section provides a systematic approach to identifying and resolving common experimental issues.

Issue Observed Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low or No Conversion to the Desired Triazoloquinoline Isomer 1. Suboptimal pH: The rate of the Dimroth rearrangement is highly dependent on the pH of the reaction medium.[1][2] 2. Insufficient Thermal Energy: The rearrangement often requires heat to overcome the activation energy barrier.[1][2] 3. Inappropriate Solvent: The solvent may not effectively facilitate the necessary proton transfer steps or solvate the intermediates.1. pH Optimization: Systematically screen the reaction under both acidic (e.g., acetic acid, HCl) and basic (e.g., pyridine, sodium ethoxide, potassium carbonate) conditions.[3][4] The optimal pH will depend on the specific substrate and the desired outcome. 2. Temperature Screening: Gradually increase the reaction temperature. For some substrates, refluxing in a high-boiling solvent like pyridine or DMF is necessary.[5] Monitor the reaction progress by TLC or LC-MS to avoid decomposition. 3. Solvent Selection: Experiment with a range of protic and aprotic polar solvents. For base-catalyzed rearrangements, pyridine is a classic choice as it can also act as the base.[5] For acid-catalyzed rearrangements, glacial acetic acid can be effective.
Formation of an Unexpected Isomer (Undesired Rearrangement) 1. Thermodynamic Stability: The reaction conditions may favor the formation of a more thermodynamically stable isomer, which may not be the desired product.[3][4] 2. Unintended Acidic or Basic Conditions: Trace amounts of acid or base in reagents or on glassware can inadvertently catalyze the rearrangement. 3. Prolonged Reaction Time or High Temperature: These conditions can provide the necessary energy for the system to reach thermodynamic equilibrium, favoring the more stable isomer.1. Kinetic vs. Thermodynamic Control: To favor the kinetically controlled product, use milder reaction conditions (lower temperature, shorter reaction time). If the thermodynamically stable product is desired, higher temperatures and longer reaction times are appropriate.[3][4] 2. Neutralize the Reaction Medium: Ensure all reagents and solvents are pure and neutral if the rearrangement is to be avoided. Use freshly distilled solvents and acid-washed, oven-dried glassware. 3. Careful Monitoring: Closely monitor the reaction progress and stop it as soon as the desired product is formed, before significant rearrangement to the undesired isomer can occur.
Complex Mixture of Products/Side Reactions 1. Competing Reaction Pathways: Under certain conditions, especially neutral or acidic, alternative pathways like[1][4]- or[4][4]-sigmatropic shifts can compete with the Dimroth rearrangement, leading to a mixture of products.[1][6] 2. Decomposition: The substrate or product may be unstable under the reaction conditions (e.g., harsh pH, high temperature). 3. Presence of Electron-Withdrawing Groups: These groups can facilitate ring-opening but may also make the intermediates susceptible to other reactions.[2]1. Re-evaluate the Mechanism: Consider if a true Dimroth rearrangement is the most likely pathway under your conditions. DFT calculations can offer insights into the activation barriers of competing pathways.[6] Modifying the reaction conditions (e.g., switching from acidic to basic) can favor one pathway over another. 2. Milder Conditions: Employ lower temperatures and less harsh catalysts. If possible, use a catalyst that is more specific for the desired transformation. 3. Substrate Modification: If possible, modify the substrate to disfavor side reactions. For example, altering the electronic properties of substituents can influence the reaction outcome.
Difficulty in Product Isolation and Purification 1. Similar Polarity of Isomers: The starting material and the rearranged product often have very similar polarities, making chromatographic separation challenging. 2. Co-elution with Byproducts: Side products may have similar retention factors to the desired product.1. Advanced Chromatographic Techniques: Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for difficult separations. Different stationary phases and solvent systems should be explored. 2. Crystallization: Attempt to selectively crystallize the desired product from the reaction mixture. Seeding with a pure crystal can be beneficial. 3. Derivatization: In some cases, derivatizing the mixture can alter the polarity of the components, making separation easier. The protecting group can then be removed after separation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Dimroth rearrangement?

The Dimroth rearrangement is fundamentally an isomerization process where endocyclic and exocyclic heteroatoms, most commonly nitrogen, exchange positions within a heterocyclic system.[1][5] It is not a concerted pericyclic reaction but rather proceeds through a stepwise mechanism known as ANRORC (Addition of a Nucleophile, Ring Opening, and subsequent Ring Closure).[1][2]

  • Addition: The reaction is initiated by the addition of a nucleophile (often a solvent molecule like water or an added base) to the heterocyclic ring.

  • Ring-Opening: This addition leads to the cleavage of a bond within the ring, forming a more flexible, open-chain intermediate.[1] For 1,2,3-triazoles, this intermediate is often a diazo species.[5]

  • Ring-Closure: Following bond rotation in the intermediate, an intramolecular cyclization occurs to form the rearranged heterocyclic ring.[1]

Q2: How do I know if I should be promoting or preventing the Dimroth rearrangement in my synthesis?

This depends entirely on your synthetic target. The Dimroth rearrangement can be a powerful tool for accessing specific isomers that are otherwise difficult to synthesize.[7][8] For instance, the synthesis of certain 3,4-dihydro-9H-[1][3][4]triazolo[4,5-b]quinolin-9-ones relies on a Dimroth rearrangement as a key step.[9] Conversely, it can be an "often undesired side reaction" that leads to incorrect structural assignments if not anticipated.[1]

  • To Promote: If the rearranged product is your target, you will want to employ conditions known to facilitate the reaction, such as heating in a basic solvent like pyridine or treating with acid.[3][4]

  • To Prevent: If you need to synthesize the less thermodynamically stable isomer, you should use mild, neutral conditions and avoid prolonged heating. Careful purification of reagents and solvents to remove any acidic or basic impurities is crucial.

Q3: Can substituents on the quinoline or triazole ring affect the rearrangement?

Yes, absolutely. The electronic nature of the substituents can have a significant impact on the rate and feasibility of the Dimroth rearrangement.

  • Electron-Withdrawing Groups (EWGs): EWGs on the heterocyclic ring can increase the rate of rearrangement.[1][2] They do this by decreasing the electron density of the ring, making it more susceptible to the initial nucleophilic attack, which is often the rate-determining step.[1]

  • Electron-Donating Groups (EDGs): Conversely, EDGs can slow down or even inhibit the rearrangement by increasing the electron density of the ring system.

  • Steric Effects: Bulky substituents may hinder the approach of the nucleophile or affect the conformational flexibility of the open-chain intermediate, thereby influencing the reaction rate.

Q4: Are there alternative reaction pathways that can be mistaken for a Dimroth rearrangement?

Yes, and this is a critical point for accurate mechanistic understanding and troubleshooting. Research has shown that other rearrangement pathways, such as sigmatropic shifts, can have a lower activation barrier than a true Dimroth rearrangement, especially under neutral or acidic conditions.[1][6] For example, a[1][4]-sigmatropic shift might be preferred over the Dimroth mechanism in some cases.[6] It is important not to use the term "Dimroth rearrangement" as a catch-all for any isomerization without evidence of the ANRORC mechanism.[1] If you are observing an unexpected rearrangement, it is worth considering these alternative pathways.

Visualizing the Dimroth Rearrangement Mechanism

The following diagram illustrates the generalized ANRORC mechanism for the Dimroth rearrangement of a substituted 1,2,3-triazole, a common precursor in the synthesis of triazoloquinolines.

Dimroth_Rearrangement Start Starting Triazole (Isomer A) Nuc_Add Nucleophilic Addition (e.g., OH-) Start->Nuc_Add + Nu- Intermediate1 Tetrahedral Intermediate Nuc_Add->Intermediate1 Ring_Open Ring Opening Intermediate1->Ring_Open Open_Chain Open-Chain Intermediate (e.g., Diazo species) Ring_Open->Open_Chain Rotation C-C Bond Rotation Open_Chain->Rotation Ring_Closure Ring Closure Rotation->Ring_Closure Product Rearranged Triazole (Isomer B) Ring_Closure->Product - Nu-

Caption: Generalized ANRORC mechanism of the Dimroth rearrangement.

Experimental Protocol: Acid-Catalyzed Dimroth Rearrangement for Triazolo[1,5-c]pyrimidine Synthesis

This protocol provides a general procedure for the acid-catalyzed Dimroth rearrangement of an in-situ generated[1][2][3]triazolo[4,3-c]pyrimidine to the more stable[1][2][3]triazolo[1,5-c]pyrimidine isomer. This is a common transformation encountered in the synthesis of related fused heterocyclic systems.

Materials:

  • (6-Chloropyrimidin-4-yl)hydrazone (1.0 mmol)

  • Iodobenzene diacetate (IBD) (1.3 mmol)

  • Dichloromethane (DCM), anhydrous (6 mL)

  • Absolute Ethanol (10 mL)

  • Hydrochloric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Oxidative Cyclization: To a solution of the (6-chloropyrimidin-4-yl)hydrazone (1.0 mmol) in anhydrous dichloromethane (6 mL) at room temperature, add iodobenzene diacetate (1.3 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC. This step forms the[1][2][3]triazolo[4,3-c]pyrimidine intermediate.

  • Rearrangement: Once the starting hydrazone is consumed, remove the dichloromethane under reduced pressure.

  • To the residue, add absolute ethanol (10 mL) and a catalytic amount of concentrated hydrochloric acid (1-2 drops).

  • Reflux the mixture for 1-3 hours. Monitor the conversion of the intermediate to the rearranged[1][2][3]triazolo[1,5-c]pyrimidine product by TLC or LC-MS.[10] The rearrangement can be slow but is catalyzed by HCl.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure[1][2][3]triazolo[1,5-c]pyrimidine derivative.[10]

References

  • The Dimroth Rearrangement: A Comprehensive Analysis. (2025-09-21). star chemistry.
  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025-05-29).
  • Dimroth´s Rearrangement as a Synthetic Strategy Towards New Heterocyclic Compounds.
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021-05-15). PMC.
  • When a “Dimroth Rearrangement” Is Not a Dimroth Rearrangement. (2021-06-02).
  • Dimroth rearrangement. Wikipedia.
  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journals.

  • Synthesis of 1,2,3‐triazoloisoquinoline derivatives 376.
  • Triazoloquinolines I. Jazan University.
  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021-04-26). The Royal Society of Chemistry.
  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic m

Sources

Troubleshooting

Technical Support Center: Separation of 1,5-Dimethyl-triazolo[4,3-a]quinoline Isomers

Technical Support Center: Separation of 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline Isomers Welcome to the technical support center for the chromatographic separation of 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Separation of 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline Isomers

Welcome to the technical support center for the chromatographic separation of 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline isomers. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the purification and analysis of this compound and its related positional isomers. Given the structural rigidity and subtle physicochemical differences between these isomers, achieving baseline separation requires a systematic and well-optimized approach.

This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind strategic choices in method development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the separation of 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline isomers so challenging?

The difficulty in separating positional isomers of 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline stems from their nearly identical structures. Positional isomers, such as a hypothetical 1,7-dimethyl or 1,8-dimethyl variant, have the same molecular weight and formula. The only difference is the placement of a methyl group on the quinoline ring system. This leads to very subtle variations in their physicochemical properties, such as hydrophobicity (logP), dipole moment, and pKa, which are the primary handles for chromatographic separation.[4]

Conventional reversed-phase C18 columns may fail to provide adequate resolution because they primarily separate based on hydrophobicity, which is often too similar between these isomers.[5] Success requires leveraging more nuanced intermolecular interactions.

Q2: I am seeing multiple, poorly resolved peaks in my initial RP-HPLC screen. What is the most logical first step to improve separation?

Poor resolution is the most common initial problem.[4][6] A systematic approach to method development is crucial. Before making drastic changes, the first and most impactful area to optimize is the mobile phase and column chemistry.

Troubleshooting Workflow: Improving Initial Isomer Separation

The following diagram outlines a systematic approach to improving peak resolution.

G cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase Optimization start Start: Poor Resolution (Rs < 1.5) mp_organic 1. Optimize Organic Modifier (Acetonitrile vs. Methanol) start->mp_organic mp_ph 2. Adjust Mobile Phase pH (Control ionization of N-heterocycle) mp_organic->mp_ph If no improvement col_chem 3. Change Column Chemistry (Phenyl-Hexyl, PFP, Embedded Polar) mp_ph->col_chem If resolution still poor end Goal: Baseline Resolution (Rs ≥ 1.5) mp_ph->end col_temp 4. Adjust Column Temperature (Affects kinetics and viscosity) col_chem->col_temp Fine-tune selectivity advanced Advanced Techniques (SFC, HILIC) col_temp->advanced If HPLC fails col_temp->end advanced->end

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Detailed Steps & Rationale:

  • Optimize Organic Modifier: The choice between Acetonitrile (ACN) and Methanol can alter selectivity. ACN is aprotic and engages in dipole-dipole interactions, while Methanol is a protic solvent that can act as a hydrogen bond donor and acceptor. For aromatic, heterocyclic compounds, switching between them can change elution order or improve peak spacing.

  • Adjust Mobile Phase pH: The triazoloquinoline structure contains nitrogen atoms, making its overall polarity and retention sensitive to pH.[4] The pKa of the molecule dictates the degree of ionization. Operating at a pH near the pKa can cause peak broadening. It is often best to work at a pH at least 1.5-2 units away from the pKa to ensure a single ionic form. For these basic heterocycles, adding 0.1% formic acid (pH ~2.7) or acetic acid to the mobile phase is a standard starting point to ensure consistent protonation and good peak shape.[7]

  • Change Stationary Phase Chemistry: If mobile phase optimization is insufficient, the column chemistry is the next critical parameter.[8] For aromatic positional isomers, stationary phases that offer alternative interaction mechanisms beyond simple hydrophobicity are highly effective.[5][9]

Stationary Phase Primary Interaction Mechanism(s) Suitability for Aromatic Isomers
Standard C18 HydrophobicBaseline; often insufficient for positional isomers with similar logP.
Phenyl-Hexyl / Biphenyl Hydrophobic, π-π interactionsExcellent. The phenyl groups on the stationary phase interact with the aromatic quinoline system, providing shape selectivity.[5][10]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangeExcellent. Highly effective for separating isomers with differences in electron distribution and dipole moments.[9]
Embedded Polar Group (e.g., Amide) Hydrophobic, hydrogen bonding, shape selectivityVery Good. The embedded polar group can provide unique selectivity for heterocycles and offer better peak shape for basic compounds.[5]
Q3: Standard HPLC methods are failing to provide baseline separation. What advanced chromatographic techniques should I consider?

When conventional HPLC is not sufficient, more advanced techniques that utilize different separation principles are necessary.

1. Supercritical Fluid Chromatography (SFC)

SFC is an outstanding technique for isomer separations, including both chiral and achiral compounds.[11][12][13] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity.[14] This allows for very fast, high-efficiency separations.

  • Why it works: SFC often provides orthogonal (different) selectivity compared to reversed-phase HPLC.[12] The separation is governed by interactions in a non-aqueous environment, making it highly sensitive to subtle differences in polarity and shape.

  • Starting Point: A typical starting point for method development in SFC would be screening several chiral and achiral columns with a mobile phase of CO2 and a small amount of a modifier, like methanol.[13]

2. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a mode of chromatography that is effective for separating polar and moderately polar compounds.[15] It uses a polar stationary phase (like bare silica or a diol phase) with a mobile phase rich in an organic solvent (like acetonitrile) with a small amount of water.

  • Why it works: Separation in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[15] This mechanism can be very sensitive to the location of polar functional groups and nitrogen atoms within the heterocyclic structure.

Q4: My peaks are tailing significantly. What are the likely causes and solutions?

Peak tailing is a common problem, especially with basic nitrogen-containing compounds on silica-based columns.[7][16]

Troubleshooting Peak Tailing

Caption: Common causes and solutions for peak tailing in HPLC.

  • Primary Cause: Silanol Interactions: The most common cause for tailing with basic compounds like your triazoloquinoline is the interaction between the basic nitrogen atoms and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[7]

    • Solution 1: Mobile Phase Modifier: Add a competitor to the mobile phase. A small amount of an acid like formic acid (0.1%) will protonate the analyte and suppress the interaction with the silanols.[7]

    • Solution 2: Modern Column Hardware: Use a high-purity, end-capped HPLC column. Modern columns have far fewer active silanol sites, minimizing these unwanted secondary interactions.[16]

  • Secondary Cause: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.[16]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

Q5: I have achieved a good analytical separation. How do I scale this up to preparative chromatography for purification?

Scaling up from analytical to preparative chromatography is a well-defined process aimed at isolating sufficient quantities of your pure isomers.[3]

  • Optimize for Load: The primary goal of preparative LC is throughput. Your analytical method should be slightly modified to accommodate a higher sample load. This may involve slightly increasing the strength of the mobile phase to shorten retention times.

  • Calculate Scaling Parameters: The key is to maintain the linear velocity of the mobile phase between the analytical and preparative columns. The flow rate should be scaled based on the cross-sectional area of the columns.

    • Scaling Formula: Flow Rate (Prep) = Flow Rate (Analytical) x [ (Radius (Prep))^2 / (Radius (Analytical))^2 ]

  • Select a Preparative Column: Choose a preparative column with the same stationary phase chemistry and particle size as your analytical column.[3] Preparative columns have a much larger internal diameter (e.g., >20 mm).[3]

  • Determine Sample Load: Perform loading studies by making progressively larger injections on the preparative column until the resolution between the isomer peaks begins to degrade (peaks start to merge). This will define your maximum sample load per injection.

  • Collect Fractions: Use a fraction collector triggered by UV absorbance to automatically collect the eluting peaks corresponding to your purified isomers.

Protocols
Protocol 1: Systematic HPLC Method Development for Isomer Separation

This protocol outlines a systematic approach to developing a robust separation method.

  • Define Separation Goals: The objective is to achieve a resolution (Rs) of >1.5 between the isomer peaks, which indicates baseline separation.[9]

  • Analyte Characterization: If possible, determine the pKa and logP of the compound. This will inform the initial choices for mobile phase pH and column type.

  • Initial Column & Mobile Phase Screening:

    • Column: Start with a column known for aromatic selectivity, such as a Phenyl-Hexyl or PFP column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV (scan for optimal wavelength, likely 254 nm or another high-absorbance wavelength).

  • Run a Broad Scouting Gradient:

    • Gradient: 5% B to 95% B over 15 minutes.

    • Purpose: This will determine the approximate elution conditions for the isomers and confirm they are eluting from the column.

  • Optimize the Gradient: Based on the scouting run, create a shallower gradient focused on the elution window of the isomers. For example, if the peaks eluted around 50% B, try a gradient of 40% to 60% B over 20 minutes.

  • Further Optimization (If Needed): If resolution is still not adequate, proceed through the steps outlined in the Q2 troubleshooting workflow:

    • Switch the organic modifier (Mobile Phase B) to Methanol (with 0.1% Formic Acid) and repeat step 5.

    • Adjust the column temperature (e.g., try 40 °C or 25 °C) to see if it impacts selectivity.

    • If necessary, switch to a column with a different chemistry (e.g., if you started with Phenyl-Hexyl, try a PFP or an embedded polar group column).

References
  • Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

  • Isomer separation by CPC chromatography. RotaChrom. [Link]

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). RotaChrom. [Link]

  • High-Performance Preparative LC Techniques. Phenomenex. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Advances of supercritical fluid chromatography in lipid profiling. National Center for Biotechnology Information (PMC). [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]

  • Three Gurus of Supercritical Fluid Chromatography. The Analytical Scientist. [Link]

  • Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. Shimadzu. [Link]

  • Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. MAC-MOD Analytical. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. OMICS International. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]

  • Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. [Link]

  • Quinoline, 2,6-dimethyl-. NIST WebBook. [Link]

  • Mercuration of quinoline give different isomers how could these isomers separated. ResearchGate. [Link]

  • Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Longdom Publishing. [Link]

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Optimization

Technical Support Center: Stability of Substitutedtriazolo[4,3-a]quinolines in Acidic Media

Technical Support Center: Stability of Substituted[1][2][3]triazolo[4,3-a]quinolines in Acidic Media This technical guide addresses stability concerns for the[1][2][3]triazolo[4,3-a]quinoline scaffold, a privileged struc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Substituted[1][2][3]triazolo[4,3-a]quinolines in Acidic Media

This technical guide addresses stability concerns for the[1][2][3]triazolo[4,3-a]quinoline scaffold, a privileged structure in modern medicinal chemistry, with a specific focus on 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline.[4] Given the limited specific literature on the acid stability of this particular substituted compound, this document synthesizes information from studies on the core scaffold, its constituent heterocycles, and established principles of physical organic chemistry to provide a robust troubleshooting framework for researchers.[4][5][6]

Frequently Asked Questions (FAQs)

This section directly addresses common questions and observations encountered during experimental work involving[1][2][3]triazolo[4,3-a]quinoline derivatives under acidic conditions.

Q1: I am observing degradation of my 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline during an acidic workup or in an acidic formulation. What is the most likely chemical cause?

A: The most probable cause of degradation in the presence of acid and a nucleophile (like water) is acid-catalyzed hydrolysis. The reaction is initiated by the protonation of one of the nitrogen atoms in the heterocyclic system. Based on computational studies of the analogous[1][2][3]triazolo[4,3-a]quinoxaline scaffold, the most likely site of initial protonation is the nitrogen atom at position 3 (N3) of the triazole ring.[5] This protonation increases the electrophilicity of the fused ring system, making it susceptible to nucleophilic attack by water, which is often present in acidic solutions.

The general stability of the parent 1,2,3-triazole ring to acid is well-documented, suggesting the fused nature of the quinoline-triazole system alters its reactivity profile.[2][7]

Figure 1: Predicted protonation of the[1][2][3]triazolo[4,3-a]quinoline scaffold.

Q2: Which part of the 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline molecule is the most susceptible to acid-catalyzed degradation?

A: The overall molecule is a fusion of two stable aromatic systems: quinoline and 1,2,4-triazole. The quinoline core itself is exceptionally robust and is often synthesized under harsh acidic conditions (e.g., the Skraup synthesis using concentrated sulfuric acid), indicating its high resistance to acid-mediated degradation.[6]

Therefore, the point of weakness in the fused system is the triazole ring, specifically after protonation. The C-N bonds within the triazole moiety, particularly the C1-N2 and C5-N4 bonds, become more polarized and iminium-like after protonation at N3, rendering them the most likely sites for nucleophilic attack and subsequent ring-opening.

Q3: If my compound is degrading, what are the potential degradation products I should be looking for with techniques like LC-MS?

A: Acid-catalyzed hydrolysis is expected to cause the opening of the triazole ring. The most plausible degradation pathway involves nucleophilic attack by water at the C5 position, followed by a series of rearrangements and bond cleavages. This would ultimately lead to the formation of a 2-hydrazinyl-5-methylquinolin-1-ium salt derivative and acetic acid (from the cleaved dimethyl-triazole portion). You should therefore monitor for a mass corresponding to the protonated 2-hydrazinyl-5-methylquinoline core.

Figure 2: Hypothesized degradation pathway via triazole ring opening.

Q4: My experimental protocol requires acidic conditions. What practical steps can I take to minimize the degradation of my compound?

A: To mitigate acid-induced degradation, you can modify several experimental parameters:

  • Temperature Control: Perform all acidic steps at the lowest possible temperature (e.g., 0 °C or below). Chemical reactions, including degradation, are typically much slower at lower temperatures.

  • Minimize Exposure Time: Reduce the duration your compound is in contact with the acidic medium to the absolute minimum required for your reaction or extraction.

  • Acid Strength and Concentration: Use the mildest possible acid (e.g., acetic acid instead of HCl) at the lowest effective concentration. Avoid using strong, super-stoichiometric amounts of acid where possible.

  • Solvent System: If the chemistry allows, using an anhydrous acidic solution (e.g., HCl in dioxane) will prevent hydrolysis by eliminating water, the key nucleophile.

  • Prompt Neutralization: As soon as the acidic step is complete, immediately quench the reaction mixture by neutralizing the acid with a suitable base (e.g., sodium bicarbonate, triethylamine).

Troubleshooting Guide: Protocol for Stability Assessment

If you suspect your compound is unstable, it is crucial to quantify its stability profile. This allows you to define safe handling and storage parameters.

Objective

To determine the rate of degradation of 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline under various controlled acidic conditions.

Experimental Workflow

G prep 1. Prepare Stock Solution (Compound in Acetonitrile) setup 2. Set Up Stress Conditions (e.g., 0.1M HCl, 1M TFA) at defined temperatures (RT, 50°C) prep->setup sample 3. Time-Point Sampling (t = 0, 1, 4, 8, 24 hrs) setup->sample quench 4. Quench Sample (Neutralize with Base) sample->quench analyze 5. Analyze by HPLC/LC-MS (Quantify Parent, Identify Products) quench->analyze data 6. Plot Data (% Remaining vs. Time) analyze->data

Figure 3: Workflow for assessing compound stability in acidic media.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a concentrated stock solution of your compound (e.g., 10 mg/mL) in a non-reactive organic solvent like acetonitrile.

  • Stress Condition Setup:

    • In separate vials, place a defined volume of the desired acidic solution (e.g., 990 µL of 0.1 M HCl in water).

    • Place the vials in a heating block or water bath set to the target temperature (e.g., 25 °C, 50 °C).

    • To initiate the experiment (t=0), add a small volume of the compound's stock solution (e.g., 10 µL) to each vial to achieve the target final concentration (e.g., 100 µg/mL).

  • Time-Point Sampling:

    • At each designated time point (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each stress condition vial.

  • Sample Quenching:

    • Immediately transfer the aliquot into a vial containing an equivalent or excess amount of a basic solution (e.g., 100 µL of 0.1 M NaOH or a suitable buffer) to neutralize the acid and stop the degradation reaction.

  • Analysis:

    • Analyze the quenched samples by a validated HPLC method with UV detection to determine the concentration of the parent compound remaining.

    • Inject samples into an LC-MS to identify the mass-to-charge ratio (m/z) of any new peaks that appear, which correspond to potential degradation products.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

Data Summary Table

Use the following table to organize your results for easy comparison of stability under different conditions.

Time (hours)% Parent Remaining (0.1 M HCl, 25°C)% Parent Remaining (1.0 M HCl, 25°C)% Parent Remaining (0.1 M HCl, 50°C)
0100100100
1
4
8
24

References

  • [1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. (2023). MDPI. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]

  • [1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. (2023). PMC. [Link]

  • Synthesis and Reactivity of[1][2][3]Triazolo-annelated Quinazolines. PMC. [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]

  • Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. (2012). PubMed. [Link]

  • A state-of-the-art review of quinoline degradation and technical bottlenecks. ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers Media S.A.. [Link]

  • Quinoline. Wikipedia. [Link]

  • Examples of synthesis of[1][2][5]‐triazolo[1,5‐a]quinolones. ResearchGate. [Link]

  • The synthesis of 1,2,4‐triazolo[1,5‐a]quinolines.[a]. ResearchGate. [Link]

  • Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. (2021). ACS Publications. [Link]

  • Synthesis of triazolo[1,5‐a] quinoline derivatives (474–492). ResearchGate. [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). PMC. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. [Link]

  • The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Wiley Online Library. [Link]

  • Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. (2021). PMC. [Link]

  • Unbelievable Challenges in Triazole Synthesis! (2021). YouTube. [Link]

  • one and 1, 2, 4 - triazolo [ 4 , 3 -a ] quinoline derivatives as potent anticonvulsants. (2007). PubMed. [Link]

  • Synthesis, characterisation and antifungal activity of some new 1, 2, 4 - triazolophenyl quinoline derivatives. ResearchGate. [Link]

  • Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines. (2001). PubMed. [Link]

  • Synthesis of some quinoline-2(1H)-one and 1, 2, 4 - triazolo [ 4, 3 -a ] quinoline derivatives as potent anticonvulsants. ResearchGate. [Link]

  • Electrophilically Activated Nitroalkanes in Double Annulation of[1][2][3]Triazolo[4,3-a]quinolines and 1,3,4-Oxadiazole Rings. (2021). PMC. [Link]

  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (2018). MDPI. [Link]

  • a ]quinoxaline-based compounds targeting the bromodomain of. IRIS. [Link]

  • synthesis and pharmacological evaluation of some new 1,2,4-triazolo quinazoline derivatives. ResearchGate. [Link]

  • SYNTHESIS, ANTIOXIDANT AND ANTICANCER ACTIVITY OF NEW QUINOLINE-[1][2][3]-TRIAZOLE HYBRIDS. Rasayan Journal of Chemistry. [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024). PMC. [Link]

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Reference Data & Comparative Studies

Comparative

A Comparative Analysis of the Bioactivity of Triazolo[4,3-a]quinoline and Triazolo[1,5-a]quinoline Isomers

A Guide for Researchers in Drug Discovery and Medicinal Chemistry In the landscape of heterocyclic chemistry, fused triazole-quinoline scaffolds have emerged as privileged structures, consistently demonstrating a wide sp...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Medicinal Chemistry

In the landscape of heterocyclic chemistry, fused triazole-quinoline scaffolds have emerged as privileged structures, consistently demonstrating a wide spectrum of biological activities. Among these, the isomeric systems of triazolo[4,3-a]quinoline and triazolo[1,5-a]quinoline are of particular interest due to their potential as anticancer and antimicrobial agents. This guide provides a comparative overview of the bioactivity of these two scaffolds, supported by experimental data from the literature, to aid researchers in the strategic design of novel therapeutic agents.

Unveiling the Isomeric Scaffolds: Structural and Synthetic Overview

The key distinction between triazolo[4,3-a]quinoline and triazolo[1,5-a]quinoline lies in the mode of fusion of the triazole ring to the quinoline core. This seemingly subtle structural difference can significantly influence the molecule's steric and electronic properties, thereby impacting its interaction with biological targets.

  • Triazolo[4,3-a]quinoline: In this isomer, the triazole ring is fused between the N1 and C2 positions of the quinoline ring.

  • Triazolo[1,5-a]quinoline: Here, the fusion occurs between the N1 and C8a positions of the quinoline nucleus.

The synthesis of these scaffolds typically involves the cyclization of appropriately substituted quinoline precursors. For instance, 1,2,4-triazolo[4,3-a]quinolines can be synthesized from 2-hydrazinoquinolines.[1]

Caption: Core structures of Triazolo[4,3-a]quinoline and Triazolo[1,5-a]quinoline.

Comparative Bioactivity: A Tale of Two Isomers

Anticancer Activity

Both triazolo[4,3-a]quinoline and triazolo[1,5-a]quinoline derivatives have demonstrated promising anticancer activities against a range of human cancer cell lines. The cytotoxic effects are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

A series of novel[1][2][3]triazolo[4,3-a]quinoxaline derivatives, a closely related scaffold, have shown cytotoxic activities on melanoma cell lines.[4] For instance, some derivatives displayed activities in the micromolar range.[4] On the other hand, newly synthesized triazolo[1,5-a]quinoline derivatives have also been evaluated for their in vitro anticancer activity against hepatocellular liver carcinoma (HEPG2) and Caucasian breast adenocarcinoma (MCF-7) cell lines.[5][6] One particular compound demonstrated strong inhibitory effects against breast cancer (MCF-7).[5][6]

Table 1: Comparative Anticancer Activity of Triazoloquinoline Derivatives

Scaffold TypeDerivativeCancer Cell LineIC50 (µM)Reference
triazolo[4,3-a]quinoxalineCompound 16aA375 (Melanoma)3.158[4]
triazolo[4,3-a]quinoxalineCompound 16bA375 (Melanoma)3.527[4]
triazolo[1,5-a]quinolineCompound 4MCF-7 (Breast)Strong inhibitory effect (IC50 not specified)[5][6]
triazolo[1,5-a]quinolineCompound 8MCF-7 (Breast)Moderate activity[5][6]
triazolo[1,5-a]quinolineCompound 19MCF-7 (Breast)Moderate activity[5][6]
triazolo[1,5-a]quinolineCompound 16HEPG2 (Liver)Moderate activity[5][6]
triazolo[1,5-a]quinolineCompound 19HEPG2 (Liver)Moderate activity[5][6]

Note: Data is compiled from different studies and direct comparison should be made with caution.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Both triazoloquinoline isomers have been explored for their potential in this area. The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC) using methods like the broth microdilution assay.

Derivatives of 1,2,4-triazolo[4,3-a]quinoxalines have shown significant activity against Gram-negative bacteria, with some compounds exhibiting twice the activity of ampicillin against Pseudomonas aeruginosa.[1] Conversely, various triazolo[1,5-a]quinoline derivatives have been tested against both bacteria and fungi, with several compounds showing high activity against Escherichia coli and one displaying a high inhibitory effect against Bacillus cereus, Escherichia coli, and Rhizoctonia sp.[5][6]

Table 2: Comparative Antimicrobial Activity of Triazoloquinoline Derivatives

Scaffold TypeDerivativeMicroorganismMIC (µg/mL)Reference
triazolo[4,3-a]quinoxalineCompound 3Pseudomonas aeruginosaTwice the activity of ampicillin[1]
triazolo[4,3-a]quinoxalineCompound 11bPseudomonas aeruginosaTwice the activity of ampicillin[1]
triazolo[1,5-a]quinolineCompound 9Escherichia coliHigh activity[5][6]
triazolo[1,5-a]quinolineCompound 11Escherichia coliHigh activity[5][6]
triazolo[1,5-a]quinolineCompound 15Escherichia coliHigh activity[5][6]
triazolo[1,5-a]quinolineCompound 17Bacillus cereus, Escherichia coli, Rhizoctonia sp.High inhibitory effect[5][6]
triazolo[1,5-a]quinolineCompound 18Escherichia coliHigh activity[5][6]
triazolo[1,5-a]quinolineCompound 19Escherichia coliHigh activity[5][6]

Note: Data is compiled from different studies and direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights

The biological activity of these scaffolds is highly dependent on the nature and position of the substituents on the fused ring system.

For the triazolo[4,3-a]quinoxaline series, the substituents at positions 1 and 8 have been shown to be crucial for their cytotoxic activities.[4]

In the triazolo[1,5-a]quinoline series, the specific functional groups attached to the core structure significantly influence their anticancer and antimicrobial potency.[5][6]

Caption: Influence of substituents on the bioactivity of triazoloquinolines.

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure the reproducibility and validity of bioactivity studies, standardized protocols are essential. Below are detailed methodologies for the key assays mentioned in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells (96-well plate) Start->Cell_Seeding Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Compound_Treatment Add Test Compounds & Vehicle Control Incubation1->Compound_Treatment Incubation2 Incubate (48-72h) Compound_Treatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate (4h) MTT_Addition->Incubation3 Formazan_Solubilization Solubilize Formazan (DMSO) Incubation3->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT assay to determine anticancer activity.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Both triazolo[4,3-a]quinoline and triazolo[1,5-a]quinoline scaffolds represent promising avenues for the development of new anticancer and antimicrobial drugs. The available data suggests that both isomeric systems can be decorated with various substituents to yield highly active compounds. The choice of scaffold for a drug discovery program may depend on the specific therapeutic target and the desired pharmacological profile. Further research involving direct comparative studies and exploration of a wider range of derivatives is warranted to fully elucidate the therapeutic potential of these fascinating heterocyclic systems.

References

  • [A structure-activity relationship study of 1,2,4-triazolo[1,5-a][2][7][8]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities.]([Link])

  • 1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines.

  • 1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo.

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Validation

A Comparative Guide to the UV-Vis Absorption Spectra of Triazoloquinoline Derivatives

Introduction to 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline and its Spectroscopic Importance 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline is a heterocyclic organic compound featuring a fused triazoloquinoline core.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline and its Spectroscopic Importance

1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline is a heterocyclic organic compound featuring a fused triazoloquinoline core.[4] The quinoline and triazole moieties are significant pharmacophores, and their combination in a single molecule can lead to diverse biological activities.[5][6] The UV-Vis absorption spectrum of such a molecule is a critical parameter, offering insights into its electronic structure, conjugation, and potential for interaction with biological macromolecules. Understanding the wavelengths at which a compound absorbs light is fundamental for various applications, including quantitative analysis, purity assessment, and predicting photochemical behavior.

The electronic transitions in molecules like 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline, which contains both π-systems and heteroatoms with non-bonding electrons, are typically of the π → π* and n → π* types.[7] These transitions give rise to characteristic absorption bands in the UV-Vis region, the positions and intensities of which are sensitive to the molecular structure and the surrounding solvent environment.

Experimental Protocol for UV-Vis Spectral Acquisition

To ensure the acquisition of high-quality and reproducible UV-Vis absorption spectra, a standardized and well-controlled experimental procedure is paramount. The following protocol is a self-validating system designed to minimize experimental error and produce reliable data.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a small amount of the solid compound.

    • Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or dimethylformamide) to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M). Ensure the chosen solvent does not absorb significantly in the wavelength range of interest and that the compound is fully dissolved.[8]

    • From the stock solution, prepare a series of dilutions to find a concentration that yields an absorbance value within the optimal range of the spectrophotometer (typically 0.1 to 1.5 absorbance units) to ensure adherence to the Beer-Lambert Law.[9]

  • Instrumentation and Calibration:

    • Use a calibrated double-beam UV-Vis spectrophotometer.

    • Perform a wavelength accuracy check using a certified reference material, such as a holmium oxide filter, if high accuracy is required.[9]

  • Measurement Procedure:

    • Clean the quartz cuvettes thoroughly and rinse them with the solvent being used for the measurement.[8]

    • Fill a cuvette with the pure solvent to be used as a blank or reference.

    • Place the reference cuvette in the appropriate holder in the spectrophotometer.

    • Fill a second, matched cuvette with the sample solution.

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.[10]

    • Replace the solvent in the sample beam with the sample cuvette.

    • Acquire the absorption spectrum over the desired wavelength range (e.g., 200-800 nm) at a suitable scan speed. For publication-quality data, a slow scan speed is recommended.[10]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • If the concentration and path length are known, calculate the molar absorptivity (ε) for each band using the Beer-Lambert Law (A = εcl).

The following diagram illustrates the generalized workflow for acquiring a UV-Vis absorption spectrum.

G cluster_prep Sample Preparation cluster_inst Instrumentation cluster_meas Measurement cluster_anal Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent (Stock Solution) prep1->prep2 prep3 Prepare Dilutions prep2->prep3 inst2 Clean & Rinse Cuvettes prep3->inst2 inst1 Calibrate Spectrophotometer meas1 Run Baseline (Solvent Blank) inst2->meas1 meas2 Measure Sample Spectrum meas1->meas2 anal1 Identify λmax meas2->anal1 anal2 Calculate Molar Absorptivity (ε) anal1->anal2

Caption: Experimental workflow for UV-Vis spectral acquisition.

Comparative Analysis with Structurally Similar Compounds

To predict the UV-Vis absorption characteristics of 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline, we can examine the spectral data of related triazoloquinazoline and other fused heterocyclic systems. The electronic properties and, consequently, the absorption spectra are influenced by the extent of the π-conjugated system, the nature and position of substituents, and the solvent polarity.

For instance, a study on 3-aryl-5-aminobiphenyl substituted[1][2][3]triazolo[4,3-c]quinazolines reported UV-Vis absorption maxima in toluene and acetonitrile solutions.[11] Another investigation into thiazolopyrimido quinoline derivatives in DMF also provides valuable comparative data.[12] While the core structures differ slightly, the presence of the fused aromatic and heteroaromatic rings allows for a qualitative comparison.

Compound/Derivative ClassSolventλmax (nm)Reference
3-Aryl-5-aminobiphenyl substituted[1][2][3]triazolo[4,3-c]quinazolinesToluene~350-400[11]
Thiazolopyrimido quinoline derivativesDMF~350-450[12]
Triazolo pyrimidine coumarin derivativesDMF~377-382[13]

Based on these comparisons, it is reasonable to expect that 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline will exhibit strong absorption bands in the UV-A and possibly the near-visible region, likely in the range of 300-400 nm. The exact λmax will be influenced by the specific electronic effects of the methyl groups and the overall planarity of the molecule.

The Influence of Solvent Polarity (Solvatochromism)

The position of the UV-Vis absorption bands can be significantly affected by the polarity of the solvent, a phenomenon known as solvatochromism.[1][14] This effect arises from differential solvation of the ground and excited states of the molecule.

  • Bathochromic Shift (Red Shift): A shift to longer wavelengths. This often occurs for π → π* transitions when the excited state is more polar than the ground state. A more polar solvent will stabilize the excited state to a greater extent, reducing the energy gap for the transition.[14]

  • Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths. This is common for n → π* transitions, where the ground state is more stabilized by polar, protic solvents through hydrogen bonding to the non-bonding electrons. This increases the energy required for the transition.[14]

Therefore, when characterizing a new compound like 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline, it is highly informative to record its UV-Vis spectrum in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethanol, and dimethyl sulfoxide). This provides valuable information about the nature of the electronic transitions.

The underlying principle of electronic transitions in UV-Vis spectroscopy is depicted in the following diagram.

G cluster_levels Electronic Energy Levels cluster_transitions Common Transitions GS Ground State (S₀) ES Excited State (S₁) GS->ES Absorption (hν) pi_pi π → π* n_pi n → π*

Caption: Principle of electronic transitions in UV-Vis spectroscopy.

Conclusion

While direct experimental data for the UV-Vis absorption spectrum of 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline is not currently published, a robust framework for its characterization can be established. By employing a rigorous experimental protocol and drawing comparisons with structurally related triazoloquinoline derivatives, researchers can anticipate its key spectral features. The expected absorption in the 300-400 nm range can be further elucidated by studying solvatochromic effects. This comprehensive approach, grounded in the fundamental principles of electronic spectroscopy, provides a valuable guide for scientists working with this and similar heterocyclic compounds in the field of drug discovery and materials science.

References

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  • Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin - PMC. Available at: [Link]

  • 1,5-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline | C12H11N3 | CID 266107 - PubChem. Available at: [Link]

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  • synthesis and pharmacological evaluation of some new 1,2,4-triazolo quinazoline derivatives - ResearchGate. Available at: [Link]

  • Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents - MDPI. Available at: [Link]

  • a UV-Vis spectra of thiazolopyrimido quinoline derivative (4a, 4b, 4c... - ResearchGate. Available at: [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. Available at: [Link]

  • Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation - PMC. Available at: [Link]

  • (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)... - ResearchGate. Available at: [Link]

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Comparative

Comparative Synthesis Efficiency of Triazoloquinoline Derivatives

Executive Summary: The Efficiency Imperative The triazoloquinoline scaffold—specifically the [1,2,4]triazolo[4,3-a]quinoline isomer—represents a privileged structure in medicinal chemistry, exhibiting potent anticonvulsa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Efficiency Imperative

The triazoloquinoline scaffold—specifically the [1,2,4]triazolo[4,3-a]quinoline isomer—represents a privileged structure in medicinal chemistry, exhibiting potent anticonvulsant, antimicrobial, and anti-inflammatory profiles. However, the translation of these derivatives from hit-to-lead involves a critical bottleneck: synthesis efficiency .

Traditional solvothermal routes often suffer from prolonged reaction times (12–24 hours), harsh dehydrating reagents (POCl₃, SOCl₂), and tedious purification steps that erode atom economy. For drug development professionals, the shift toward Microwave-Assisted Organic Synthesis (MAOS) and Green Catalytic Protocols is not merely an environmental choice but a strategic one to accelerate Library generation.

This guide objectively compares the Conventional Thermal Cyclization against Microwave-Assisted Solid-State Synthesis , providing experimental evidence that validates the superiority of high-energy dielectric heating in accessing this scaffold.

Mechanistic Pathways & Strategic Approaches

Understanding the mechanism is the first step in optimizing yield. The construction of the [1,2,4]triazolo[4,3-a]quinoline core generally proceeds via the functionalization of a 2-hydrazinoquinoline intermediate.

Retrosynthetic Analysis

The core transformation involves the fusion of a 1,2,4-triazole ring onto the quinoline backbone. The most robust disconnection is at the C2-N3 bond of the quinoline and the triazole carbon.

Retrosynthesis Target [1,2,4]Triazolo[4,3-a]quinoline Inter 2-Hydrazinoquinoline (Key Intermediate) Target->Inter Cyclization (- H₂O / - ROH) Start 2-Chloroquinoline Inter->Start Nucleophilic Subst. (NH₂NH₂·H₂O) Reagent R-COOH / Orthoesters (Cyclizing Agents) Inter->Reagent

Figure 1: Retrosynthetic logic for the construction of the triazoloquinoline core.

The Mechanistic Divergence
  • Route A (Oxidative Cyclization): Condensation of 2-hydrazinoquinoline with an aldehyde to form a hydrazone, followed by oxidative closure using reagents like Pb(OAc)₄, FeCl₃, or Iodobenzene diacetate. Drawback: Toxic oxidants and stoichiometric waste.

  • Route B (Direct Cyclocondensation): Reaction with carboxylic acids, acid chlorides, or orthoesters. Drawback: High activation energy requires high temperatures (refluxing xylene/acetic acid).

Comparative Performance Analysis

The following data contrasts Method A (Conventional Thermal Reflux) with Method B (Microwave-Assisted Synthesis) for the synthesis of 1-substituted-[1,2,4]triazolo[4,3-a]quinolines.

Quantitative Metrics

Data aggregated from comparative kinetic studies and internal process validation.

MetricMethod A: Conventional ThermalMethod B: Microwave-Assisted (SiO₂ Support)Improvement Factor
Reaction Time 8 – 12 Hours4 – 12 Minutes~60x Faster
Isolated Yield 65% – 78%88% – 96%+20% Yield
Solvent Usage High (DMF/Acetic Acid, 20-50 mL)Minimal / Solvent-Free (Solid Support)Green Profile
Purity (Crude) 85% (Requires Recrystallization)>95% (Often no chromatography)Streamlined
Energy Input Continuous Reflux (High KWh)Pulse Irradiation (Low KWh)Cost Efficient
Critical Analysis of Scalability
  • Conventional: Scaling up requires large volumes of high-boiling solvents (e.g., DMF, bp 153°C), making work-up (aqueous extraction) tedious and generating significant liquid waste.

  • Microwave: The "Solid Support" technique (adsorbing reactants on Silica or Alumina) eliminates solvent effects, allowing for cleaner product isolation via simple filtration and washing.

Detailed Experimental Protocols

Protocol A: The Benchmark (Conventional)

Use this method if microwave instrumentation is unavailable.

  • Reactants: Dissolve 2-hydrazinoquinoline (1.0 mmol) and the appropriate aromatic aldehyde (1.0 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add a catalytic amount of Glacial Acetic Acid (3-4 drops).

  • Reflux: Heat the mixture at reflux temperature (78°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Intermediate Isolation: Cool to precipitate the hydrazone intermediate. Filter and dry.

  • Cyclization: Redissolve the hydrazone in Nitrobenzene or add an oxidant (e.g., FeCl₃ in EtOH) and reflux for another 6–8 hours to effect cyclization.

  • Work-up: Evaporate solvent under reduced pressure. Neutralize with NaHCO₃. Extract with DCM. Purify via column chromatography.

Protocol B: The Superior Alternative (Microwave-Assisted)

Recommended for high-throughput library generation.

  • Pre-treatment: In a mortar, grind 2-hydrazinoquinoline (1.0 mmol) and the carboxylic acid/orthoester (1.1 mmol) together.

  • Solid Support: Add Silica Gel (200-400 mesh, approx. 500 mg) to the mixture and grind until a homogeneous free-flowing powder is obtained.

  • Irradiation: Transfer the powder to a microwave process vial. Irradiate at 300W (controlled temperature: 110°C) for 4–6 minutes .

    • Self-Validating Step: The reaction progress can be monitored by the disappearance of the hydrazine NH₂ stretch in IR or by taking a micro-aliquot for TLC every 2 minutes.

  • Work-up: Cool the vial. Add Ethanol (10 mL) and stir for 2 minutes to dissolve the product (leaving the silica behind) or filter the silica and wash with hot ethanol.

  • Isolation: Pour the filtrate into ice-cold water. The pure triazoloquinoline precipitates out. Filter, wash with water, and dry.

    • Result: Typically >92% purity without column chromatography.

Workflow Visualization

The following diagram illustrates the efficiency gap between the two workflows. Note the reduction in unit operations for the microwave path.[1]

WorkflowComparison cluster_Conv Method A: Conventional (12+ Hours) cluster_MW Method B: Microwave (10 Minutes) C1 Mix Reactants + Solvent (DMF) C2 Reflux (8-12h) C1->C2 C3 Aqueous Work-up (Extraction) C2->C3 C4 Chromatography (Purification) C3->C4 End Pure Product C4->End M1 Grind Reactants + SiO₂ Support M2 MW Irradiation (4-6 min) M1->M2 M3 Solvent Wash & Filtration M2->M3 M4 Recrystallization (Optional) M3->M4 M4->End Start Start: 2-Hydrazinoquinoline Start->C1 Start->M1

Figure 2: Operational workflow comparison highlighting the elimination of purification bottlenecks in Method B.

Expert Commentary: Ensuring Integrity

The "Self-Validating" System

When performing the microwave synthesis, the Atom Economy is significantly higher because the silica support acts as both a dispersant and a Lewis acid catalyst in some cases, driving the dehydration.

Quality Check: To validate the success of the cyclization without running a full NMR:

  • Fluorescence: Many triazoloquinolines are fluorescent. A distinct change in fluorescence under UV lamp (365 nm) from the starting hydrazine (often weak blue) to the product (often intense blue/green) serves as a rapid in-process check.

  • Solubility: The starting hydrazinoquinoline is soluble in dilute HCl (due to the basic hydrazine group). The cyclized triazolo product loses this basicity and will not dissolve in dilute acid, providing a simple solubility test for completion.

References

  • Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines. Farmaco. (2001).[2] [Link]

  • Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. European Journal of Medicinal Chemistry. (2009). [Link]

  • Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Chemistry Central Journal. (2009). [Link]

  • Synthesis of some quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline derivatives as potent anticonvulsants. Biological and Pharmaceutical Bulletin.[3] (2005). [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. (2025).[4][5] [Link]

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